2-Chlorohexanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chlorohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPRMWFZHLNRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340467 | |
| Record name | 2-Chlorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29671-30-5 | |
| Record name | 2-Chlorohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29671-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorohexanoic Acid: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorohexanoic acid is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive chlorine atom at the alpha position and a carboxylic acid group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including amino acids, hydroxy acids, and other derivatives of interest in pharmaceutical and materials science research. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications as a synthetic intermediate.
Chemical and Physical Properties
This compound, also known as 2-chlorocaproic acid, is a derivative of hexanoic acid.[1][2] The electron-withdrawing effect of the chlorine atom at the C-2 position increases the acidity of the carboxylic proton compared to unsubstituted hexanoic acid.
General Properties
A summary of the key identifiers and descriptors for this compound is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Chlorocaproic acid, α-Chlorohexanoic acid | [1][2] |
| CAS Number | 29671-30-5 | [1][2][3] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2][3] |
| SMILES | CCCCC(C(=O)O)Cl | [3] |
| InChIKey | OMPRMWFZHLNRQJ-UHFFFAOYSA-N | [3] |
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in different solvent systems.
| Property | Value | Reference(s) |
| Molecular Weight | 150.60 g/mol | [3] |
| Density | 1.100 g/cm³ (at 25 °C) | [1] |
| Boiling Point | 122-128 °C (at 17 Torr) | [1] |
| Flash Point | 96.6 ± 19.8 °C (Predicted) | [1] |
| Vapor Pressure | 0.0 ± 1.0 mmHg (at 25 °C) (Predicted) | [1] |
| Refractive Index | 1.453 (Predicted) | [1] |
| LogP | 1.89 (Predicted) | [1] |
| pKa | Data not available. Expected to be lower (more acidic) than hexanoic acid (pKa ≈ 4.88) due to the inductive effect of the alpha-chlorine. | |
| Solubility | Data not available. Expected to have limited solubility in water and good solubility in polar organic solvents like ethanol, ether, and acetone. |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound.
| Spectrum Type | Description | Reference(s) |
| ¹³C NMR | Spectra available in databases. | [3][4] |
| ¹H NMR | No specific spectrum found for this compound, but data for the similar (S)-2-chloropropanoic acid shows characteristic shifts: δ 1.66 (d, 3H), 4.40 (q, 1H), 12.0 (s, 1H). | [5] |
| Mass Spec (GC-MS) | Spectra available in databases. | [3][6] |
| Infrared (IR) | Vapor phase IR spectra are available. | [3] |
Synthesis and Reactivity
Synthesis of this compound
One established method for the synthesis of α-chloro acids is through the diazotization of α-amino acids, which proceeds with overall retention of configuration.[5] Another common method is the direct α-halogenation of the corresponding carboxylic acid, often catalyzed by phosphorus halides (Hell-Volhard-Zelinsky reaction).
Caption: General synthetic routes to α-halohexanoic acids.
This protocol is adapted from a general procedure for the synthesis of (S)-2-chloroalkanoic acids from (S)-amino acids.[5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube, dissolve (S)-2-aminohexanoic acid (norleucine) (0.1 mol) in 5 N hydrochloric acid (250 mL).
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (0.15 mol) in water (50 mL) dropwise to the stirred solution over a period of 4-5 hours. Maintain the temperature below 5 °C. Nitrogen gas will evolve.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 12 hours.
-
Work-up: Extract the reaction mixture with diethyl ether (4 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield (S)-2-chlorohexanoic acid.
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the α-chloro substituent. The chlorine atom is susceptible to nucleophilic substitution, while the carboxylic acid can undergo reactions such as esterification and amide formation.
Caption: Major reaction pathways of this compound.
This protocol is based on the general principle of hydrolyzing α-halo acids.[1]
-
Reaction Setup: Dissolve this compound (0.1 mol) in a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) (250 mL, 0.25 mol).
-
Heating: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then acidify to pH ~2 by carefully adding concentrated hydrochloric acid (HCl) while cooling in an ice bath.
-
Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (3 x 100 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude 2-hydroxyhexanoic acid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).
This protocol follows the general procedure for Fischer esterification.[7]
-
Reaction Setup: In a round-bottom flask, combine this compound (0.1 mol) and methanol (B129727) (100 mL, excess).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (H₂SO₄) (2 mL) as a catalyst.
-
Reflux: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing cold water (200 mL).
-
Extraction: Extract the product with diethyl ether (2 x 75 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water (50 mL), a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the excess acid, and finally with saturated brine (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield methyl 2-chlorohexanoate. Further purification can be achieved by distillation.
Applications in Research and Drug Development
Halogenated compounds are crucial in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[8][9] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a valuable starting material for creating more complex molecules with potential therapeutic applications.
The primary utility of this compound is as a synthetic intermediate. Its ability to be converted into α-amino acids, α-hydroxy acids, and other derivatives makes it a key component in the synthesis of novel chemical entities.
Caption: Role of this compound as a building block in drug discovery.
For instance, unnatural amino acids are incorporated into peptides to enhance their stability and activity.[10] The synthesis of a specific enantiomer of norleucine (2-aminohexanoic acid) or 2-hydroxyhexanoic acid can be achieved from the corresponding chiral this compound, providing stereochemically defined building blocks for chiral drug synthesis.
Safety and Handling
This compound is expected to be a corrosive substance, causing skin burns and eye damage, similar to other halogenated carboxylic acids.[11] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. Buy 2-Hydroxyhexanoic acid | 6064-63-7 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Hydroxyhexanoic acid | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0198348B1 - Process for preparing (+)s-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chlorohexanoic Acid (CAS: 29671-30-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorohexanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis methodologies, analytical characterization, and safety information, presented in a format tailored for scientific and research applications.
Physicochemical and Spectroscopic Data
This compound, also known as 2-chlorocaproic acid, is a six-carbon carboxylic acid with a chlorine atom at the alpha position.[1] This substitution significantly influences its reactivity, making it a useful intermediate in various chemical syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29671-30-5 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 150.60 g/mol | [2][4] |
| Boiling Point | 122-128 °C at 17 Torr | [1] |
| Density | 1.100 g/cm³ at 25 °C | [1] |
| Flash Point (Predicted) | 96.6 ± 19.8 °C | [1] |
| LogP (Predicted) | 1.89 | [1] |
| Refractive Index (Predicted) | 1.453 | [1] |
Table 2: Spectroscopic Data References for this compound
| Spectrum Type | Database/Reference |
| ¹³C NMR | SpectraBase[5] |
| GC-MS | SpectraBase, PubChem[4][6] |
| IR | PubChem[4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The two most common approaches are the diazotization of 2-aminohexanoic acid and the Hell-Volhard-Zelinsky reaction of hexanoic acid.
Synthesis via Diazotization of 2-Aminohexanoic Acid
This method provides a route to enantiomerically enriched 2-chloroalkanoic acids when starting from the corresponding chiral amino acid.[7] The reaction proceeds with an overall retention of configuration due to a double inversion mechanism involving an unstable α-lactone intermediate.[7]
Caption: Synthesis of this compound from 2-Aminohexanoic Acid.
Experimental Protocol: Synthesis of (S)-2-Chlorohexanoic Acid (Adapted from a general procedure for 2-chloroalkanoic acids)[7]
-
Dissolution: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer, dissolve 1 mole of (S)-2-aminohexanoic acid in 1300 mL of 5 N hydrochloric acid.
-
Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (B80452) (1.2 moles) in water dropwise, maintaining the temperature below 5 °C. The addition should be slow to control the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the evolution of gas ceases.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (4 x 400 mL).
-
Washing and Drying: Combine the ether extracts and wash with a saturated brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
Synthesis via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction involves the α-halogenation of a carboxylic acid.[1][2][8] Hexanoic acid can be treated with a halogen (chlorine) and a catalytic amount of phosphorus trihalide (PCl₃) to yield this compound.[2]
Caption: Hell-Volhard-Zelinsky Reaction for this compound.
General Experimental Protocol:
-
Reaction Setup: A three-necked flask is charged with hexanoic acid and a catalytic amount of red phosphorus or PCl₃.
-
Chlorination: Chlorine gas is bubbled through the mixture, or another chlorinating agent like sulfuryl chloride is added. The reaction is typically heated to initiate the reaction.
-
Workup: After the reaction is complete, the mixture is cooled, and water is carefully added to hydrolyze the intermediate acyl chloride to the carboxylic acid.
-
Purification: The product is then isolated by extraction and purified by distillation.
Analytical Characterization
The identity and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
General Experimental Protocol:
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹³C NMR spectrum is acquired on an NMR spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the carboxylic acid group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound for GC-MS analysis.
General Experimental Protocol:
-
Derivatization (Silylation): The carboxylic acid group is converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ester by reacting the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven is optimized to achieve good separation of the analyte from any impurities.
-
MS Detection: The separated components are introduced into a mass spectrometer. Mass spectra are recorded, and the fragmentation pattern is used to confirm the identity of the compound.
Applications in Drug Development
α-Halo acids are valuable intermediates in organic synthesis, including the preparation of pharmaceuticals.[9] The presence of the chlorine atom at the α-position makes this compound a versatile building block for introducing new functional groups through nucleophilic substitution reactions.[9]
While specific drugs directly utilizing this compound as a starting material are not prominently documented in publicly available literature, its structural motif is relevant to the synthesis of various bioactive molecules. For instance, α-halo acids are precursors to α-amino acids, α-hydroxy acids, and other functionalized carboxylic acids that are core components of many pharmaceutical agents.[9]
Caption: Potential Workflow for Utilizing this compound in Drug Discovery.
The general importance of chlorinated compounds in pharmaceuticals is well-established, with many approved drugs containing chlorine atoms.[10] The introduction of chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: rinse mouth. Do NOT induce vomiting.
-
IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS: 29671-30-5) is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its utility as a building block in organic synthesis, particularly for the introduction of functionality at the α-position of a carboxylic acid, suggests its potential for application in the development of novel bioactive compounds and pharmaceuticals. This guide provides a foundational resource for researchers and scientists working with this compound.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Chlorocaboxylic acid, ester, amide synthesis by chlorination [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexanoic acid, a halogenated carboxylic acid, serves as a versatile intermediate in organic synthesis and holds potential significance in the development of novel pharmaceutical compounds. Its chemical reactivity and physical characteristics are fundamentally dictated by the presence of both a chloro substituent and a carboxyl functional group on a six-carbon aliphatic chain. A thorough understanding of its physical properties is paramount for its effective application in research and development, influencing reaction kinetics, purification strategies, and formulation design. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols and logical visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C6H11ClO2 | [1][2] |
| Molecular Weight | 150.60 g/mol | [1][2] |
| Density | 1.100 g/cm³ at 25 °C | |
| Boiling Point | 122-128 °C at 17 Torr | |
| Flash Point | 96.6 ± 19.8 °C (Predicted) | |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25 °C (Predicted) | |
| Refractive Index | 1.453 (Predicted) | |
| pKa | No experimental data available. The predicted pKa for the related compound 6-Chlorohexanoic acid is 4.73 ± 0.10. | |
| Solubility | Insoluble to slightly soluble in water; more soluble in hot water. Freely soluble in alcohol and ether. | [3] |
| Spectral Data | 13C NMR, GC-MS, and IR spectra are available. | [1][4][5] |
Experimental Protocols
Accurate determination of the physical properties of this compound relies on standardized experimental procedures. The following sections detail the methodologies for measuring key physical parameters.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6]
Methodology:
-
A small amount of this compound is placed in a fusion tube.[6]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[6]
-
The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath.[7]
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.[7]
-
Heating is discontinued, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[7]
Determination of Density
Density is the mass of a substance per unit volume.[8]
Methodology:
-
An empty, dry measuring cylinder is weighed on an analytical balance.[9]
-
A known volume of this compound is added to the measuring cylinder, and the volume is recorded.[8]
-
The measuring cylinder containing the liquid is reweighed.[9]
-
The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the recorded volume.[8]
-
For higher accuracy, a pycnometer or density bottle can be used.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.[10]
Methodology:
-
A dilute solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).[11]
-
The solution is transferred to an NMR tube.[11]
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[13]
Methodology:
-
A background spectrum of the empty sample holder (e.g., KBr pellet or ATR crystal) is recorded.[14]
-
A small amount of this compound is prepared for analysis. For liquids, a thin film can be placed between two salt plates. For solids, a KBr pellet can be prepared.[15]
-
The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.[14]
-
The characteristic absorption bands are analyzed to identify functional groups such as C=O (carbonyl) and O-H (hydroxyl).[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.[16]
Methodology:
-
A dilute solution of this compound in a volatile solvent is prepared.[16]
-
A small volume of the solution is injected into the gas chromatograph.[17]
-
The compound is vaporized and separated from other components as it passes through the GC column.[17]
-
The separated compound then enters the mass spectrometer, where it is ionized and fragmented.[18]
-
The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.[18]
Determination of pKa by Potentiometric Titration
The pKa is a measure of the acidity of a compound.[19]
Methodology:
-
A solution of this compound of known concentration is prepared.[20]
-
The solution is placed in a beaker with a calibrated pH electrode.[21]
-
A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution.[20]
-
The pH of the solution is recorded after each addition of the base.[21]
-
A titration curve is generated by plotting the pH versus the volume of base added.[19]
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[22]
Visualizations
Logical Relationships of Physical Properties
The following diagram illustrates the relationship between the molecular structure of this compound and its key physical properties.
Experimental Workflow: Synthesis via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky reaction is a common method for the α-halogenation of carboxylic acids. The workflow for the synthesis of this compound via this reaction is depicted below.[23]
References
- 1. This compound | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-Chlorohexanoic acid | C6H11ClO2 | CID 12732680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. 3-Chlorohexanoic acid | C6H11ClO2 | CID 20274072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chlorohexanoic acid | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. wjec.co.uk [wjec.co.uk]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 18. memphis.edu [memphis.edu]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 2-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and characteristic reactions of 2-Chlorohexanoic acid. The information is structured to serve as a practical resource for professionals in research and development.
Core Physicochemical Properties
This compound, a halogenated carboxylic acid, possesses distinct physical and chemical characteristics relevant to its application in organic synthesis and as a potential building block in drug discovery. Its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 150.60 g/mol | [1][2] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| CAS Number | 29671-30-5 | |
| Density | 1.100 g/cm³ (at 25 °C) | [3] |
| Boiling Point | 122-128 °C (at 17 Torr) | [3] |
| Melting Point | Not available | [4] |
| Solubility | Not available |
Synthetic Protocol: Chiral Synthesis from α-Amino Acids
A well-established method for preparing enantiomerically pure 2-chloroalkanoic acids involves the diazotization of the corresponding α-amino acid. The following protocol is adapted from established literature for the synthesis of (S)-2-Chlorohexanoic acid from (S)-2-aminohexanoic acid (norleucine).[5]
Materials:
-
(S)-2-Aminohexanoic acid
-
5 N Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Ice
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the (S)-2-aminohexanoic acid in 5 N hydrochloric acid.
-
Cooling: Cool the mixture to 0°C in an ice/salt bath.
-
Diazotization: Prepare a pre-cooled solution of sodium nitrite in water. Add this solution dropwise to the stirred amino acid solution, ensuring the reaction temperature is maintained below 5°C. This addition should be performed slowly over several hours.
-
Overnight Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stand overnight at room temperature.
-
Removal of Nitrogen Oxides: Connect the flask to a water aspirator and carefully apply a vacuum with stirring for approximately 3 hours to remove dissolved nitrogen oxides. The color of the solution should change from yellowish-brown to pale yellow.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation.
Characteristic Reaction Workflow: Fischer Esterification
This compound, as a carboxylic acid, readily undergoes Fischer esterification when heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][7] This reversible reaction produces the corresponding ester and water. The workflow can be optimized by using an excess of the alcohol or by removing water as it forms to drive the equilibrium toward the product side.[7]
Caption: Workflow diagram of the Fischer esterification of this compound.
References
- 1. This compound | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-Chlorohexanoic acid | C6H11ClO2 | CID 12732680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
2-Chlorohexanoic acid structural formula
An In-depth Technical Guide to 2-Chlorohexanoic Acid: Structure, Synthesis, and Characterization
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and thorough spectroscopic characterization.
Chemical Structure and Properties
This compound is a halogenated carboxylic acid. The presence of a chlorine atom on the alpha-carbon (the carbon atom adjacent to the carboxyl group) significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.
Below is a diagram of the structural formula of this compound.
Caption: 2D Structural Formula of this compound.
Physicochemical and Computed Properties
The following table summarizes the key physicochemical and computed properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 29671-30-5 | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [1][3] |
| Density | 1.100 g/cm³ @ 25 °C | [4] |
| Boiling Point | 122-128 °C @ 17 Torr | [4] |
| Canonical SMILES | CCCCC(C(=O)O)Cl | [1][2] |
| InChI Key | OMPRMWFZHLNRQJ-UHFFFAOYSA-N | [1] |
| XLogP3-AA | 2.2 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Rotatable Bond Count | 4 | [2][3] |
| Exact Mass | 150.0447573 Da | [1][2][3] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-halogenation of a carboxylic acid using a halogen and a catalytic amount of phosphorus trihalide.[5]
The following diagram illustrates the general pathway for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.
Caption: Hell-Volhard-Zelinsky Synthesis Pathway.
Experimental Protocol: Hell-Volhard-Zelinsky Chlorination
This protocol describes the synthesis of this compound from hexanoic acid.
Materials:
-
Hexanoic acid
-
Thionyl chloride (SOCl₂)
-
Chlorine gas (Cl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Formation of the Acyl Chloride: In a fume hood, equip a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet tube. Add hexanoic acid (1.0 eq) to the flask. Slowly add thionyl chloride (1.2 eq) to the hexanoic acid via the dropping funnel. The reaction is exothermic and will release HCl and SO₂ gas, which should be scrubbed. Heat the mixture to reflux for 2 hours to ensure the complete formation of hexanoyl chloride.
-
Alpha-Chlorination: Cool the reaction mixture to room temperature. Bubble chlorine gas (1.1 eq) through the hexanoyl chloride while stirring. The reaction can be initiated by gentle heating or exposure to UV light. Monitor the reaction by GC-MS until the starting material is consumed.
-
Work-up and Hydrolysis: Once the reaction is complete, carefully and slowly add water (5.0 eq) to the reaction mixture to hydrolyze the 2-chlorohexanoyl chloride to this compound. This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane to extract the product. Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid, then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.
¹H NMR (Expected Chemical Shifts) Solvent: CDCl₃
| Protons (Position) | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 9.0 - 12.0 | singlet (broad) | 1H |
| H-2 (α-CH) | 4.2 - 4.4 | triplet | 1H |
| H-3 (-CH₂) | 1.8 - 2.0 | multiplet | 2H |
| H-4, H-5 (-CH₂CH₂-) | 1.3 - 1.6 | multiplet | 4H |
| H-6 (-CH₃) | 0.9 - 1.0 | triplet | 3H |
¹³C NMR Solvent: CDCl₃[6]
| Carbon (Position) | Chemical Shift (ppm) |
| C-1 (C=O) | ~175 |
| C-2 (α-CH) | ~58 |
| C-3 (-CH₂) | ~34 |
| C-4 (-CH₂) | ~26 |
| C-5 (-CH₂) | ~22 |
| C-6 (-CH₃) | ~14 |
Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available for this compound.[1] The table below lists the characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS)
A GC-MS spectrum is available for this compound.[1] The expected molecular ion peak [M]⁺ would be observed at m/z = 150, with a characteristic [M+2]⁺ peak at m/z = 152 with approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. (2S)-2-Chlorohexanoic acid | C6H11ClO2 | CID 12732680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:29671-30-5 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Profile of 2-Chlorohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorohexanoic acid. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental context.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data available for this compound, including Mass Spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Mass Spectrometry (MS)
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 152 | - | [M+2]⁺ (presence of ³⁷Cl isotope) |
| 150 | - | [M]⁺ (Molecular ion, presence of ³⁵Cl) |
| 115 | - | [M-Cl]⁺ |
| 105 | - | [M-COOH]⁺ |
| 77 | - | [C₄H₅O]⁺ |
| 45 | - | [COOH]⁺ |
Note: Relative intensities are not publicly available in detail. The presence of the chlorine isotope pattern (M and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (COOH) | ~175 |
| C2 (CHCl) | ~55 |
| C3 (CH₂) | ~34 |
| C4 (CH₂) | ~26 |
| C5 (CH₂) | ~22 |
| C6 (CH₃) | ~14 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data is referenced from C. Gosmini, R. Sauvetre, J. F. Normant, Bull. Soc. Chim. Fr., 1993, 130, 236.[1]
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10-12 | Singlet (broad) | - |
| H2 (CH) | 4.2-4.4 | Triplet | ~7 |
| H3 (CH₂) | 1.8-2.0 | Multiplet | - |
| H4, H5 (CH₂) | 1.3-1.6 | Multiplet | - |
| H6 (CH₃) | ~0.9 | Triplet | ~7 |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| 2960-2850 | Medium-Strong | C-H stretch (Alkyl) |
| 1710-1760 | Strong | C=O stretch (Carboxylic acid) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1410 | Medium | O-H bend (in-plane) |
| 1210-1320 | Medium | C-O stretch |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
| 600-800 | Medium-Strong | C-Cl stretch |
Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[2][4]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following sections outline generalized procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in an NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum. The broad signal of the carboxylic acid proton may require adjustment of the spectral window.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.
-
Set the injector temperature and transfer line temperature.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and any impurities as it travels through the column. As the compound elutes from the column, it will be ionized and the mass-to-charge ratio of the resulting fragments will be detected.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions. Analyze the isotopic pattern for chlorine.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for a thin film.
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify the major absorption bands and their corresponding frequencies.
-
Assign the observed bands to the characteristic vibrational modes of the functional groups present in the molecule.
-
Experimental Workflow and Data Analysis Pathway
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to final data interpretation.
Caption: General workflow for spectroscopic analysis.
References
Commercial Availability and Technical Profile of 2-Chlorohexanoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2-Chlorohexanoic acid (CAS No. 29671-30-5) represents a versatile chiral building block with potential applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential synthetic and enzymatic applications, addressing the need for detailed technical information for this compound.
Commercial Availability
This compound is commercially available from a number of chemical suppliers. It is typically sold as a racemic mixture. For enantiomerically pure forms, such as (2S)-2-Chlorohexanoic acid (CAS No. 32653-33-1), it is advisable to inquire with suppliers specializing in chiral compounds. The product has achieved commercial mass production, indicating a stable supply for research and development purposes.[1] Pricing and packaging information can be obtained directly from the suppliers.
Physicochemical and Computed Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| Chemical Formula | C6H11ClO2 | [1] |
| Molecular Weight | 150.60 g/mol | PubChem |
| CAS Number | 29671-30-5 (racemic) | [1] |
| 32653-33-1 ((2S)-enantiomer) | ||
| Appearance | Not specified (likely a liquid or low-melting solid) | General Knowledge |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 150.0447573 | [1] |
| SMILES | CCCCC(C(=O)O)Cl | PubChem |
Synthetic Applications
While specific, detailed experimental protocols for the use of this compound in complex drug synthesis are not widely published, its structure lends itself to a variety of organic transformations. As a halogenated carboxylic acid, it can serve as a valuable intermediate in the synthesis of more complex molecules.[2]
General Synthetic Scheme
The workflow for a typical synthesis and subsequent purification would logically follow these steps:
A generalized workflow for the synthesis and purification of this compound.
Enzymatic Resolution and Dehalogenation
A significant area of application for α-haloalkanoic acids is in enzymatic reactions, particularly for kinetic resolution to obtain enantiomerically pure compounds and for bioremediation.[3][4]
Enzymatic Kinetic Resolution
Chiral this compound can be a valuable building block in asymmetric synthesis.[5] Enzymatic kinetic resolution is a common method to separate racemic mixtures. This process typically involves a lipase (B570770) that selectively catalyzes the esterification or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer.
A generalized experimental protocol for the lipase-catalyzed kinetic resolution of a racemic 2-chloroalkanoic acid is as follows:
1. Substrate Preparation: The racemic this compound is dissolved in a suitable organic solvent (e.g., toluene (B28343) or hexane).
2. Acyl Donor/Acceptor: An alcohol (for esterification) or water (for hydrolysis of a corresponding ester) is added to the reaction mixture.
3. Enzyme Addition: A commercially available lipase (e.g., from Candida antarctica or Pseudomonas cepacia) is added to the mixture. The enzyme may be in a free or immobilized form.
4. Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the enantiomeric excess (e.e.) of the substrate and product.
5. Work-up and Separation: Once the desired conversion (typically around 50% for optimal e.e. of the remaining substrate) is reached, the enzyme is filtered off. The product and the unreacted substrate are then separated by extraction and/or chromatography.
Enzymatic Dehalogenation
2-Haloacid dehalogenases are enzymes that catalyze the cleavage of the carbon-halogen bond in 2-haloalkanoic acids to produce the corresponding 2-hydroxyalkanoic acids.[3][4] This enzymatic reaction is significant for both bioremediation of halogenated pollutants and the synthesis of chiral 2-hydroxy acids, which are valuable intermediates in the pharmaceutical industry.
The general mechanism involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the displacement of the halide ion.
A simplified diagram of the enzymatic dehalogenation of this compound.
Conclusion
This compound is a commercially accessible chiral building block with potential for a range of applications in synthetic and medicinal chemistry. While detailed, compound-specific experimental protocols in the public domain are limited, its structural features suggest its utility in the synthesis of more complex chiral molecules. The potential for enzymatic kinetic resolution and dehalogenation further broadens its applicability, particularly for the production of enantiomerically pure intermediates for drug discovery and development. Researchers are encouraged to consult with chemical suppliers for specific product specifications and to explore the broader literature on α-haloalkanoic acids for further synthetic and enzymatic methodologies.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
- 4. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wiley.com [wiley.com]
An In-depth Technical Guide to 2-Chlorohexanoic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorohexanoic acid, a halogenated derivative of hexanoic acid, serves as a valuable intermediate in organic synthesis and holds potential as a building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. It includes a detailed examination of its physicochemical properties, a thorough description of the historical Hell-Volhard-Zelinsky reaction for its synthesis, and a discussion of its potential, though currently under-explored, role in medicinal chemistry. This document aims to be a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound is a saturated six-carbon fatty acid bearing a chlorine atom at the alpha-position. This structural feature significantly influences its chemical reactivity, making the alpha-carbon susceptible to nucleophilic substitution and elimination reactions. Consequently, it is a versatile precursor for the synthesis of a variety of functionalized hexanoic acid derivatives, including amino acids, hydroxy acids, and other heterocyclic compounds of interest in medicinal chemistry. While the direct biological activities of this compound are not extensively documented, its utility as a synthetic intermediate warrants a detailed exploration of its properties and preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol [1][2] |
| CAS Number | 29671-30-5[1] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 122-128 °C at 17 mmHg |
| Density | 1.100 g/cm³ at 25 °C |
| LogP (octanol/water) | 1.89 (Predicted) |
| pKa | Not readily available |
| Solubility | Soluble in organic solvents; sparingly soluble in water |
| Synonyms | 2-Chlorocaproic acid, α-Chlorohexanoic acid |
Discovery and History
The discovery of this compound is intrinsically linked to the development of methods for the alpha-halogenation of carboxylic acids. The seminal work in this area is the Hell-Volhard-Zelinsky (HVZ) reaction , independently developed by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky in the 1880s[3]. This reaction provided the first reliable method for the selective halogenation of the α-carbon of a carboxylic acid.
While a specific date and individual credited with the first synthesis of this compound is not prominently documented, it is highly probable that its preparation was an early application of the HVZ reaction to hexanoic acid. The reaction's robustness and applicability to a wide range of aliphatic carboxylic acids meant that the synthesis of their α-halogenated derivatives, including this compound, became a routine laboratory procedure following the publication of the HVZ methodology. The primary historical significance of this compound, therefore, lies in its status as a classic example of a product of one of the fundamental named reactions in organic chemistry.
Experimental Protocols: Synthesis of this compound
The most common and historically significant method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction. Below is a detailed experimental protocol adapted from established procedures for the α-halogenation of carboxylic acids.
Synthesis via the Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol describes the chlorination of hexanoic acid at the alpha-position using a phosphorus trihalide catalyst.
Materials:
-
Hexanoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃) (catalytic amount)
-
Chlorine gas (Cl₂)
-
Anhydrous reaction vessel with a reflux condenser and a gas inlet
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The apparatus must be dry and protected from atmospheric moisture.
-
Initial Reaction: Charge the flask with hexanoic acid and a catalytic amount of phosphorus trichloride (or a few drops of thionyl chloride).
-
Chlorination: Gently heat the mixture while bubbling dry chlorine gas through it. The reaction is typically exothermic and the temperature should be controlled. The reaction progress can be monitored by the cessation of hydrogen chloride (HCl) gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude 2-chlorohexanoyl chloride is then carefully hydrolyzed by the slow addition of water. The resulting this compound is then purified by fractional distillation under reduced pressure.
Safety Precautions: This reaction involves corrosive and toxic reagents and byproducts, including chlorine gas and hydrogen chloride. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
Visualizations
Hell-Volhard-Zelinsky Reaction Mechanism
Caption: General mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Role as a Chemical Building Block
Caption: The role of this compound as a precursor for diverse functionalized molecules.
Biological Activity and Drug Development Potential
Currently, there is a lack of extensive research on the specific biological activities of this compound itself. However, its structural analogs have been investigated. For instance, 2-ethylhexanoic acid, a metabolite of the plasticizer di(2-ethylhexyl)phthalate, has been shown to inhibit the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. This suggests that modifications at the alpha-position of hexanoic acid can impart biological effects.
The primary value of this compound in drug development lies in its role as a chiral building block . The introduction of a chlorine atom at the second carbon creates a chiral center, allowing for the synthesis of stereospecific molecules. This is of paramount importance in modern pharmacology, where the therapeutic activity and side-effect profile of a drug are often dictated by its stereochemistry. By serving as a starting material, this compound can be used to introduce a C6 alkyl chain with a defined stereocenter into a larger drug molecule.
Conclusion
This compound, a product of the historic Hell-Volhard-Zelinsky reaction, remains a relevant and useful molecule in modern organic chemistry. Its well-defined physicochemical properties and the established protocols for its synthesis make it an accessible intermediate for a variety of chemical transformations. While its own biological activity is not a current focus of research, its potential as a chiral building block for the synthesis of complex and stereochemically defined molecules, including active pharmaceutical ingredients, ensures its continued importance for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives may open new avenues for its application.
References
An In-depth Technical Guide to (S)-2-Chlorohexanoic Acid: Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Chlorohexanoic acid is a chiral halogenated carboxylic acid. Its stereochemistry and the presence of a reactive chlorine atom at the alpha position make it a molecule of interest as a potential chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological interactions of (S)-2-Chlorohexanoic acid, with a focus on data relevant to research and development.
Physicochemical and Spectroscopic Properties
General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 150.60 g/mol | --INVALID-LINK--[1] |
| CAS Number | 32653-33-1 | --INVALID-LINK--[1] |
| Boiling Point (racemic) | 122-128 °C @ 17 Torr | --INVALID-LINK-- |
| Density (racemic) | 1.100 g/cm³ @ 25 °C | --INVALID-LINK-- |
| XLogP3-AA (Computed) | 2.2 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 4 | --INVALID-LINK--[1] |
| Exact Mass | 150.0447573 Da | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 37.3 Ų | --INVALID-LINK--[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (S)-2-Chlorohexanoic acid. While specific spectra for the (S)-enantiomer are not widely published, data for the racemic 2-chlorohexanoic acid are available.
| Spectrum Type | Available Data |
| ¹³C NMR | Data available for racemic this compound. |
| Mass Spectrometry (GC-MS) | Data available for racemic this compound. |
Synthesis of (S)-2-Chlorohexanoic Acid
The enantioselective synthesis of (S)-2-chloroalkanoic acids can be achieved from readily available chiral starting materials, such as (S)-amino acids. A well-established method involves the diazotization of the corresponding amino acid.
Experimental Protocol: Synthesis from (S)-Norleucine
This protocol is adapted from the general method for the synthesis of (S)-2-chloroalkanoic acids from (S)-amino acids.
Materials:
-
(S)-Norleucine
-
5 N Hydrochloric acid
-
Sodium nitrite (B80452)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-norleucine in 5 N hydrochloric acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Cool the mixture to 0 °C in an ice/salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to stand overnight at room temperature.
-
Carefully evacuate the flask with stirring to remove dissolved nitrogen oxides.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (S)-2-Chlorohexanoic acid.
-
Further purification can be achieved by distillation under reduced pressure.
Workflow for the Synthesis of (S)-2-Chlorohexanoic Acid:
Biological Activity and Interactions
The primary biological relevance of (S)-2-Chlorohexanoic acid lies in its interaction with a class of enzymes known as 2-haloacid dehalogenases (DEX) . These enzymes catalyze the cleavage of the carbon-halogen bond in 2-haloalkanoic acids.
Interaction with 2-Haloacid Dehalogenases
(S)-2-Haloacid dehalogenases act on (S)-2-haloalkanoic acids, leading to the formation of the corresponding (R)-2-hydroxyalkanoic acid with an inversion of stereochemistry. This enzymatic reaction is of significant interest for bioremediation of halogenated pollutants and for the production of enantiomerically pure hydroxy acids, which are valuable chiral building blocks in chemical synthesis.
The general mechanism involves a nucleophilic attack by an active site carboxylate residue (typically aspartate) on the alpha-carbon of the haloacid, displacing the halide ion and forming a covalent ester intermediate. This intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the hydroxy acid product.
Reaction Catalyzed by (S)-2-Haloacid Dehalogenase:
It is important to note that the substrate specificity of 2-haloacid dehalogenases can vary. Some dehalogenases show high activity only towards short-chain haloalkanoic acids (C2-C3), with reduced or no activity on longer-chain substrates like this compound.
Other Potential Biological Activities
While the interaction with dehalogenases is the most documented biological activity, research on the neurotoxic effects of the related compound, L-2-chloropropionic acid, suggests that other biological activities of (S)-2-Chlorohexanoic acid cannot be ruled out. L-2-chloropropionic acid has been shown to induce selective necrosis in the cerebellum of rats[2]. The mechanism is thought to involve the generation of free radicals[2]. Further research is needed to determine if (S)-2-Chlorohexanoic acid exhibits similar properties.
Applications in Drug Development
As a chiral molecule, (S)-2-Chlorohexanoic acid holds potential as a chiral building block for the synthesis of more complex and stereochemically defined molecules. Enantiomerically pure compounds are of paramount importance in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. The presence of both a carboxylic acid and a reactive chlorine atom allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Safety and Handling
(S)-2-Chlorohexanoic acid should be handled with care in a laboratory setting. As a halogenated carboxylic acid, it is expected to be corrosive and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-2-Chlorohexanoic acid is a chiral molecule with potential applications as a building block in pharmaceutical synthesis. Its synthesis from (S)-amino acids is well-established, and its primary known biological interaction is with 2-haloacid dehalogenases. While specific experimental data for some of its physical properties are lacking, the available information provides a solid foundation for its use in research and development. Further investigation into its biological activities and potential toxicological profile is warranted to fully understand its properties and potential applications.
References
An In-depth Technical Guide to the Racemic Mixture of 2-Chlorohexanoic Acid for Researchers and Drug Development Professionals
Introduction: 2-Chlorohexanoic acid is a chiral carboxylic acid of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Its structure, featuring a chlorine atom at the alpha-position to the carboxyl group, imparts specific chemical reactivity that can be exploited in various synthetic transformations. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of the racemic mixture of this compound, with a focus on experimental protocols and data relevant to researchers in the field of drug development.
Chemical and Physical Properties
The racemic mixture of this compound is a colorless liquid at room temperature. Its key chemical and physical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [1] |
| CAS Number | 29671-30-5 | [1][2] |
| Density | 1.100 g/cm³ at 25 °C | [1] |
| Boiling Point | 122-128 °C at 17 Torr | [1] |
| Flash Point (Predicted) | 96.6 ± 19.8 °C | [1] |
| Vapor Pressure (Predicted) | 0.0 ± 1.0 mmHg at 25 °C | [1] |
| Refractive Index (Predicted) | 1.453 | [1] |
| LogP (Predicted) | 1.89 | [1] |
| pKa (Predicted) | 2.85 ± 0.10 | [1] |
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through the α-chlorination of hexanoic acid. A common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5] This reaction involves the treatment of a carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PCl₃).
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction
This protocol is a generalized procedure based on the principles of the Hell-Volhard-Zelinsky reaction and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Hexanoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃) (catalyst)
-
Chlorine (Cl₂) gas
-
Anhydrous reaction vessel with a reflux condenser and gas inlet
-
Appropriate solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a fume hood, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet tube with hexanoic acid.
-
Add a catalytic amount of phosphorus trichloride or a few drops of thionyl chloride to the hexanoic acid. This will convert a small amount of the carboxylic acid to the acid chloride, which is the reactive intermediate.
-
Gently heat the mixture.
-
Carefully bubble dry chlorine gas through the reaction mixture at a controlled rate. The reaction is typically exothermic, and the temperature should be monitored.
-
Continue the reaction until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding water or an alcohol. This will hydrolyze the intermediate acid chloride to the carboxylic acid.
-
The crude this compound can then be purified by distillation under reduced pressure.
Resolution of the Racemic Mixture
The separation of the racemic mixture of this compound into its individual enantiomers, (R)- and (S)-2-Chlorohexanoic acid, is a crucial step for investigating their distinct biological activities. The most common method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine.[6][7][8] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol provides a general framework for the resolution of racemic this compound using a chiral amine like (R)-(+)-1-phenylethylamine or an ephedrine (B3423809) derivative. The choice of solvent and specific crystallization conditions will require optimization.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine)
-
Suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures)
-
Filtration apparatus
-
Acid (e.g., HCl) for regeneration of the enantiopure acid
Procedure:
-
Dissolve the racemic this compound in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent to the solution. This will form a mixture of two diastereomeric salts.
-
Allow the solution to cool slowly to promote crystallization. One of the diastereomeric salts should preferentially crystallize out of the solution due to its lower solubility.
-
Separate the crystals by filtration.
-
The enantiomerically enriched this compound can be recovered from the crystallized salt by treatment with a strong acid (e.g., aqueous HCl) to protonate the carboxylic acid and liberate the chiral amine. The free acid can then be extracted into an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
-
The enantiomeric excess (e.e.) of the resolved products should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound, which are essential for its identification and characterization.
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.3 (t, 1H, -CHCl-), ~2.1 (m, 2H, -CH₂-), ~1.5 (m, 4H, -CH₂CH₂-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~175 (-COOH), ~58 (-CHCl-), ~33, ~26, ~22 (-CH₂-), ~14 (-CH₃) |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 150, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~32% of M⁺). |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |
Biological Activity and Applications in Drug Development
While specific data on the biological activity of this compound is limited, halogenated fatty acids, in general, are known to possess a range of biological effects. Some have demonstrated antibacterial properties.[9] Chlorinated lipids can also be generated endogenously during inflammation and have been implicated in various cellular processes.[9][10]
The primary application of this compound in drug development is likely as a chiral building block .[11][] The presence of the chlorine atom provides a handle for further chemical modifications, such as nucleophilic substitution or elimination reactions, allowing for the introduction of other functional groups with stereochemical control if a single enantiomer is used.
Potential Cellular Effects of α-Chlorinated Fatty Acids
Based on studies of other chlorinated fatty acids, this compound could potentially influence cellular signaling pathways. Fatty acids and their derivatives can act as signaling molecules, affecting various cellular processes.[13][14][15][16] For instance, some chlorinated lipids have been shown to induce apoptosis in monocytes through the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[17] This suggests a potential interaction with cellular stress response pathways.
Conclusion
The racemic mixture of this compound is a readily synthesizable compound with potential applications as a chiral building block in pharmaceutical research and development. This guide has provided an overview of its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and a summary of its spectroscopic data. While specific biological activities and its role in drug development are still emerging areas of research, the information presented here serves as a valuable resource for scientists working with this and related compounds. Further investigation into the distinct biological effects of its enantiomers is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. This compound | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chlorinated lipids and fatty acids: an emerging role in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chlorohexanoic Acid from Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of 2-chlorohexanoic acid from hexanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. This method is a cornerstone for the α-halogenation of carboxylic acids, yielding a versatile intermediate for further chemical transformations in drug development and other scientific research.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for the introduction of various functional groups at the α-position of a six-carbon chain. The Hell-Volhard-Zelinsky reaction is the most common and effective method for this transformation. The reaction proceeds via the formation of an acid halide intermediate, which then enolizes, allowing for electrophilic attack by a halogen at the α-carbon. Subsequent hydrolysis yields the desired α-halo acid. This document outlines two detailed protocols for this synthesis, along with purification and characterization data.
Chemical Data and Properties
A summary of the key quantitative data for the synthesis and characterization of this compound is presented in Table 1.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 150.60 g/mol | [1][3] |
| Boiling Point | 122-128 °C at 17 Torr | - |
| 89.0–91.4 °C at 0.5–0.9 Torr | - | |
| Typical Yield | 73% (using TCCA/PCl₃ method) | - |
| ¹³C NMR (CDCl₃, ppm) | 176.0 (C=O), 52.0 (CHCl), 33.8 (CH₂), 26.2 (CH₂), 22.1 (CH₂), 13.8 (CH₃) | - |
| ¹H NMR (CDCl₃, ppm) | Predicted: 11.5-12.5 (s, 1H, COOH), 4.3-4.4 (t, 1H, CHCl), 1.9-2.1 (m, 2H, CH₂), 1.3-1.6 (m, 4H, 2xCH₂), 0.9-1.0 (t, 3H, CH₃) | [4] |
| Key IR Absorptions (cm⁻¹) | 2960 (C-H), 1715 (C=O), 780 (C-Cl) | [1] |
Table 1: Quantitative Data for this compound
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. The first is the classic Hell-Volhard-Zelinsky reaction using phosphorus trichloride (B1173362) and chlorine gas. The second is a more modern and potentially safer alternative using trichloroisocyanuric acid (TCCA) as the chlorinating agent.
Protocol 1: Hell-Volhard-Zelinsky Reaction with Phosphorus Trichloride and Chlorine
This protocol is adapted from the general procedure for the Hell-Volhard-Zelinsky reaction.
Materials:
-
Hexanoic acid
-
Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂) gas
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous) or Magnesium sulfate (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas trap (for HCl and excess Cl₂)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap, a gas inlet tube, and a dropping funnel.
-
Initial Reaction: Charge the flask with hexanoic acid (e.g., 1.0 mol). Add a catalytic amount of phosphorus trichloride (e.g., 0.1 mol) dropwise from the dropping funnel.
-
Chlorination: Gently heat the mixture to 60-80 °C. Bubble chlorine gas through the reaction mixture via the gas inlet tube at a slow, steady rate. The reaction is exothermic and will produce hydrogen chloride gas, which should be neutralized in the gas trap. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ¹H NMR to observe the disappearance of the α-protons of hexanoic acid).
-
Reaction Completion: Continue the chlorination until the starting material is consumed (typically several hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly add water to the reaction mixture to hydrolyze the intermediate acyl chloride and any remaining PCl₃. This step is highly exothermic and will produce HCl gas.
-
Transfer the mixture to a separatory funnel and add dichloromethane to extract the organic product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 122-128 °C at 17 Torr.
-
Protocol 2: Chlorination using Trichloroisocyanuric Acid (TCCA)
This method avoids the use of chlorine gas, making it a potentially safer alternative.
Materials:
-
Hexanoic acid
-
Phosphorus trichloride (PCl₃)
-
Trichloroisocyanuric acid (TCCA)
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, combine hexanoic acid (e.g., 1.0 mol) and a catalytic amount of phosphorus trichloride (e.g., 0.05 mol). Heat the mixture gently to form the hexanoyl chloride in situ.
-
Chlorination: To the reaction mixture, add trichloroisocyanuric acid (TCCA) portion-wise (e.g., 0.4 mol, providing a slight excess of chlorine atoms). Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the mixture to precipitate the cyanuric acid byproduct.
-
Filter the mixture to remove the solid byproduct and wash the solid with additional diethyl ether.
-
-
Purification:
-
Combine the filtrate and washings and remove the diethyl ether using a rotary evaporator.
-
Purify the resulting crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point. A reported yield for this method is approximately 73%.
-
Visualizations
Hell-Volhard-Zelinsky Reaction Mechanism
The following diagram illustrates the key steps in the Hell-Volhard-Zelinsky reaction for the chlorination of hexanoic acid.
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
The Hell-Volhard-Zelinsky reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive and toxic gases (HCl, Cl₂).
-
Phosphorus trichloride and thionyl chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Chlorine gas is highly toxic and a strong oxidizing agent.
-
The work-up procedure involving the addition of water to the reaction mixture can be highly exothermic and should be performed with caution and adequate cooling.
Conclusion
The synthesis of this compound from hexanoic acid via the Hell-Volhard-Zelinsky reaction is a robust and reliable method. The protocols provided herein offer detailed guidance for researchers to successfully perform this transformation. Proper safety precautions are paramount when handling the hazardous reagents involved. The resulting this compound is a versatile intermediate for a wide range of applications in chemical synthesis and drug development.
References
Application Notes and Protocols for the Synthesis of 2-Chlorohexanoic Acid via Hell-Volhard-Zelinsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, enabling the selective α-halogenation of carboxylic acids. This reaction is particularly valuable in the pharmaceutical and fine chemical industries for the introduction of a halogen at the carbon adjacent to the carboxyl group, a key step in the synthesis of various biologically active molecules, including α-amino acids and α-hydroxy acids.[1][2][3] The reaction typically proceeds by converting the carboxylic acid to an acyl halide intermediate, which then enolizes and undergoes electrophilic attack by a halogen.[2][4]
This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-chlorohexanoic acid from hexanoic acid using a modified Hell-Volhard-Zelinsky approach. The protocol is based on the use of gaseous chlorine as the halogenating agent with a strong proton acid catalyst, a method that has demonstrated high conversion rates and selectivity.[5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as described in the detailed protocol.
| Parameter | Value | Reference |
| Starting Material | n-Hexanoic Acid (11.6 g) | [5] |
| Catalyst | 95% Sulfuric Acid (approx. 1.2 g total) | [5] |
| Chlorinating Agent | Gaseous Chlorine | [5] |
| Radical Trapping Agent | Air or Oxygen | [5] |
| Reaction Temperature | 130 °C | [5] |
| Reaction Time | 2 hours | [5] |
| Conversion of Hexanoic Acid | 97.4% | [5] |
| Selectivity for this compound | 95.3% | [5] |
| Final Product Content (in crude) | 92.8% | [5] |
Experimental Protocols
This section details the methodology for the synthesis of this compound.
Materials
-
n-Hexanoic acid (≥98%)
-
Concentrated sulfuric acid (95-98%)
-
Gaseous chlorine
-
Compressed air or oxygen
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate (for neutralization)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Heating mantle with a magnetic stirrer
-
Gas flow meters for chlorine and air/oxygen
-
Gas scrubbing apparatus (containing sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Setup
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas scrubbing system to neutralize corrosive and toxic byproducts (HCl and excess Cl₂).
Procedure
-
Charging the Reactor: In a clean and dry three-necked round-bottom flask, place 11.6 g of n-hexanoic acid.
-
Catalyst Addition: Carefully add approximately 0.6 g of concentrated sulfuric acid (95%) to the hexanoic acid while stirring.[5]
-
Heating: Heat the reaction mixture to 130 °C using a heating mantle.[5]
-
Gas Introduction: Once the temperature has stabilized, begin bubbling a steady stream of gaseous chlorine at a flow rate of 60 mL/min and air (or oxygen) at a flow rate of 15 mL/min through the reaction mixture via the gas inlet tube.[5]
-
Reaction Monitoring: Maintain the reaction at 130 °C with continuous stirring and gas flow. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Second Catalyst Addition: After 1.5 hours of reaction time, add another portion of approximately 0.6 g of concentrated sulfuric acid to the reaction mixture.[5]
-
Completion of Reaction: Continue the reaction for an additional 0.5 hours under the same conditions, for a total reaction time of 2 hours.[5]
-
Cooling: After the reaction is complete, stop the gas flow and turn off the heating. Allow the reaction mixture to cool down to room temperature.
Work-up and Purification
-
Quenching: Slowly and carefully add deionized water to the cooled reaction mixture to quench the reaction and dissolve any remaining acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like diethyl ether. Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any unreacted acid and catalyst. Finally, wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[6] The boiling point of this compound is approximately 75-77 °C at 10 mmHg.[6] Azeotropic distillation can also be employed for purification to remove dichlorinated byproducts.[7]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the Hell-Volhard-Zelinsky chlorination.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103724178A - Preparation method of alpha-chloro fatty acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-Chlorohexanoic Acid via Diazotization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis from the corresponding α-amino acid, 2-aminohexanoic acid (norleucine), via diazotization offers a reliable method for obtaining this compound, often with retention of stereochemistry. This application note provides a detailed protocol for this synthesis, along with a summary of the reaction mechanism and relevant data.
The diazotization of α-amino acids to yield α-chloro acids is a well-established transformation. The reaction proceeds by converting the primary amino group of the amino acid into a diazonium salt using a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid. The diazonium group is an excellent leaving group (N₂), which is subsequently displaced by a chloride ion. Studies have shown that for α-amino acids, this substitution reaction occurs with an overall retention of configuration.[1][2] This stereoselectivity is attributed to a mechanism involving a double inversion, proceeding through a transient α-lactone intermediate.[1][2]
Reaction Mechanism and Stereochemistry
The diazotization of an α-amino acid in the presence of hydrochloric acid to form an α-chloro acid is believed to proceed through the following key steps:
-
Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid (e.g., HCl) to generate nitrous acid (HNO₂).
-
Formation of the Nitrosating Agent: Nitrous acid is protonated and loses water to form the nitrosonium ion (NO⁺), which is the active electrophile.
-
Diazonium Salt Formation: The primary amino group of the α-amino acid attacks the nitrosonium ion, and after a series of proton transfers and elimination of water, an α-diazoniocarboxylate is formed.
-
Intramolecular Cyclization: The carboxylate group acts as an internal nucleophile, displacing the diazonium group to form a transient, strained α-lactone intermediate. This step occurs with an inversion of stereochemistry at the α-carbon.
-
Nucleophilic Opening of the α-Lactone: A chloride ion then attacks the α-carbon of the protonated α-lactone in an Sₙ2 fashion, opening the ring and forming the final 2-chloroalkanoic acid. This second step also proceeds with an inversion of configuration.
The net result of these two sequential inversions is an overall retention of configuration at the α-carbon.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 2-chloroalkanoic acids from α-amino acids.
Materials:
-
2-Aminohexanoic acid (Norleucine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Amine Hydrochloride Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminohexanoic acid (1.0 eq.) in concentrated hydrochloric acid (approximately 5 M). The dissolution may be exothermic, so it is advisable to cool the flask in an ice bath during this process. Continue cooling the solution to 0-5 °C with constant stirring. A slurry of the amino acid hydrochloride may form.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.1-1.2 eq.) in cold water. Ensure the sodium nitrite is fully dissolved. Cool this solution to 0-5 °C in an ice bath.
-
Diazotization Reaction: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension using a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 0 and 5 °C. Vigorous stirring is crucial to ensure efficient mixing and heat dissipation. The reaction mixture will evolve nitrogen gas.
-
Reaction Completion and Work-up: After the addition of the sodium nitrite solution is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Quantitative Data
| Product | Starting Material | Typical Yield Range | Reference |
| 2-Chloropropanoic acid | Alanine | 58-65% | [1] |
| This compound | 2-Aminohexanoic acid | Estimated 55-70% | N/A |
Visualizations
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Reaction Mechanism Pathway:
Caption: Key steps in the reaction mechanism.
References
Application Notes and Protocols for NMR Spectral Analysis of 2-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of 2-chlorohexanoic acid. Due to the limited availability of public experimental spectra, this note primarily utilizes predicted spectral data to provide a comprehensive analytical overview. These protocols and data are intended to serve as a robust resource for the characterization and quality control of this compound in research and development settings.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift correlations and analysis of structurally similar compounds, such as 2-chloropropanoic acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 4.2 - 4.4 | Triplet (t) | 7.0 |
| H-3 | 1.8 - 2.0 | Multiplet (m) | - |
| H-4 | 1.4 - 1.6 | Multiplet (m) | - |
| H-5 | 1.3 - 1.5 | Sextet | 7.4 |
| H-6 | 0.9 - 1.0 | Triplet (t) | 7.4 |
| -COOH | 10.0 - 12.0 | Singlet (s, broad) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | 174 - 176 |
| C-2 (-CHCl) | 58 - 62 |
| C-3 (-CH₂) | 33 - 36 |
| C-4 (-CH₂) | 25 - 28 |
| C-5 (-CH₂) | 21 - 24 |
| C-6 (-CH₃) | 13 - 15 |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for similar compounds and is recommended. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD), particularly if sample solubility in CDCl₃ is limited. The choice of solvent can influence the chemical shift of the acidic proton.
-
Procedure:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial until the sample is fully dissolved.
-
Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
These are general parameters for a 400 MHz NMR spectrometer and may need to be optimized for different instruments.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans (NS): 16-64 scans are typically sufficient.
-
Relaxation Delay (D1): A delay of 1-5 seconds between scans is recommended.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.
-
Temperature: Room temperature (e.g., 298 K).
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments).
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2-5 seconds is common.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A spectral width of 200-240 ppm is necessary to encompass all carbon signals.
-
Temperature: Room temperature (e.g., 298 K).
-
Data Processing and Analysis
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assignment: Assign the peaks to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments if required.
Visualizations
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Signaling Pathway of NMR Signal Generation
The following diagram illustrates the simplified signaling pathway of how an NMR signal is generated from the sample to the final spectrum.
Caption: Simplified NMR signal generation pathway.
Application Notes and Protocols: 1H NMR Spectrum of 2-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis and predicted 1H NMR spectrum of 2-chlorohexanoic acid, along with a standard protocol for its experimental determination. This information is valuable for the structural elucidation and quality control of intermediates in organic synthesis and drug development.
Predicted 1H NMR Data of this compound
The 1H NMR spectrum of this compound is predicted based on the analysis of its chemical structure. The presence of an electron-withdrawing chlorine atom and a carboxylic acid group significantly influences the chemical shifts of adjacent protons.
The structure and proton designations for this compound are as follows:
Caption: Structure of this compound with proton designations.
The predicted quantitative data for the 1H NMR spectrum is summarized in the table below.
| Proton Designation | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Hₐ | 4.2 - 4.4 | Triplet (t) | 1H |
| H₂ᵇ | 1.8 - 2.0 | Multiplet (m) | 2H |
| H₂ᶜ | 1.4 - 1.6 | Multiplet (m) | 2H |
| H₂ᵈ | 1.3 - 1.5 | Multiplet (m) | 2H |
| H₃ᵉ | 0.9 - 1.0 | Triplet (t) | 3H |
| COOH | 10.0 - 12.0 | Singlet (s, broad) | 1H |
Experimental Protocol for 1H NMR Spectroscopy
This section outlines a standard protocol for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent.[1][2]
-
Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
NMR tube (clean and dry).[1]
-
Pasteur pipette and cotton or glass wool plug.
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to dissolve the sample.[1]
-
Add a small amount of TMS to the solution.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into the NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Solvent: CDCl₃
-
Temperature: Room temperature
-
Pulse Program: Standard 1D proton experiment
-
Number of Scans (NS): 8-16 (adjust as needed for signal-to-noise)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 0-12 ppm
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate receiver gain.
-
Acquire the 1H NMR spectrum using the specified parameters.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining a 1H NMR spectrum.
Caption: General workflow for 1H NMR spectroscopy.
References
Application Note: 13C NMR Analysis of 2-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexanoic acid is a halogenated carboxylic acid with applications in organic synthesis and as a potential building block in the development of pharmaceutical compounds. Understanding its chemical structure is crucial for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. This application note provides a detailed protocol for acquiring and interpreting the ¹³C NMR spectrum of this compound, including predicted chemical shift data and workflow diagrams.
Predicted ¹³C NMR Data
The chemical shifts for the carbon atoms in this compound are influenced by the electronegativity of the adjacent functional groups. The carboxylic acid carbon (C1) is significantly deshielded, appearing at the highest chemical shift. The carbon atom bonded to the chlorine (C2) is also deshielded compared to a standard alkane carbon. The remaining alkyl chain carbons (C3-C6) exhibit typical alkane chemical shifts, with subtle variations due to their proximity to the electron-withdrawing groups.
A prediction of the ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in the table below. These values are estimated using computational methods and provide a guide for spectral assignment.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-COOH) | 175.4 |
| C2 (-CHCl) | 62.8 |
| C3 (-CH₂-) | 34.5 |
| C4 (-CH₂-) | 25.8 |
| C5 (-CH₂-) | 22.0 |
| C6 (-CH₃) | 13.8 |
Structure-Spectrum Correlation
The following diagram illustrates the chemical structure of this compound and the correlation of each carbon atom to its predicted ¹³C NMR chemical shift.
Experimental Protocol
This section outlines a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
Materials and Equipment:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Tune and match the ¹³C probe to the correct frequency.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons like the carboxylic acid carbon to fully relax and be accurately quantified.
-
Number of Scans (ns): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks if quantitative analysis is desired, although ¹³C NMR is not inherently quantitative without specific experimental setups.
-
Assign the peaks based on the predicted chemical shifts and knowledge of chemical shift theory.
-
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for obtaining the ¹³C NMR spectrum of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹³C NMR analysis of this compound. The provided predicted chemical shift data and detailed experimental protocol will assist researchers in successfully obtaining and interpreting the ¹³C NMR spectrum of this compound. Accurate structural characterization is a critical step in the utilization of this compound in synthetic chemistry and drug development.
Application Note: GC-MS Analysis of 2-Chlorohexanoic Acid
Introduction
2-Chlorohexanoic acid is a halogenated carboxylic acid of interest in various fields, including as a potential indicator of exposure to certain chlorinated compounds and as a building block in chemical synthesis. Accurate and sensitive quantification of this compound in complex matrices, such as biological fluids or environmental samples, is crucial for toxicological studies and process monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the inherent polarity and low volatility of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.
This application note provides a detailed protocol for the analysis of this compound using GC-MS following a silylation derivatization procedure. The method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical workflow for this compound.
Principle
The analytical method involves the derivatization of this compound to enhance its volatility for GC-MS analysis. The carboxylic acid group is silylated to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which increases its volatility and reduces its polarity. The resulting TMS-ester of this compound is then introduced into the GC-MS system for separation on a capillary column and detection by mass spectrometry. Quantification can be achieved using an internal standard and monitoring characteristic ions of the derivatized analyte.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Heptanoic acid or a deuterated analog)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Sample matrix (e.g., plasma, urine, environmental water sample)
-
Nitrogen gas (high purity)
Sample Preparation (from a biological matrix)
-
Liquid-Liquid Extraction:
-
To 100 µL of the sample (e.g., plasma), add an appropriate amount of internal standard.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization Protocol (Silylation)
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-400 (for qualitative analysis) |
| SIM Ions | To be determined based on the mass spectrum of the derivatized analyte (see Data Presentation) |
Data Presentation
Expected Mass Spectrum of TMS-Derivatized this compound
The mass spectrum of the trimethylsilyl ester of this compound is expected to exhibit characteristic fragment ions. The molecular ion (M+) would be at m/z 222 (for the 35Cl isotope) and 224 (for the 37Cl isotope). A prominent peak corresponding to the loss of a methyl group (M-15) at m/z 207/209 is anticipated.[1] Another significant fragment would likely result from the loss of the chlorine atom (M-35) at m/z 187. The base peak is often the trimethylsilyl cation at m/z 73. For quantitative analysis in Selected Ion Monitoring (SIM) mode, the following ions could be monitored:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 207 | 222 | 187 |
| Internal Standard-TMS | (To be determined) | (To be determined) | (To be determined) |
Quantitative Data Summary
The following table presents expected quantitative performance parameters. These values are based on validated methods for similar short-chain haloacetic acids and should be determined and validated for this compound in the user's laboratory.[2]
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | The smallest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | Determined from a calibration curve prepared with at least five non-zero concentrations. |
| Precision (%RSD) | < 15% | Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits. |
| Accuracy/Recovery | 85 - 115% | The closeness of the measured value to the true value, often assessed by spiking experiments. |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Silylation derivatization of this compound for GC-MS analysis.
Conclusion
This application note provides a comprehensive framework for the successful GC-MS analysis of this compound. The described protocols for sample preparation, silylation derivatization, and GC-MS analysis, combined with the expected data characteristics, offer a robust starting point for method development and validation. Researchers, scientists, and drug development professionals can adapt and optimize these methods to achieve reliable and sensitive quantification of this important analyte in their specific matrices of interest.
References
Application Note: Chiral Separation of 2-Chlorohexanoic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chlorohexanoic acid is a chiral carboxylic acid. The enantiomers of chiral compounds often exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is crucial for research, drug development, and quality control. This application note provides detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a direct and widely used method for enantiomeric separation. The use of a chiral stationary phase (CSP) allows for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs are particularly effective for the separation of acidic compounds like this compound. The addition of an acidic modifier to the mobile phase is often necessary to achieve good peak shape and resolution[1][2].
Experimental Protocol: HPLC
-
Sample Preparation:
-
Dissolve a known concentration of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
A standard HPLC system equipped with a UV detector is suitable.
-
The following table summarizes the recommended starting conditions for method development.
Parameter Recommended Condition Column Chiralcel® OD-H or Chiralpak® AD-H (or equivalent polysaccharide-based CSP) Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) Flow Rate 1.0 mL/min Column Temp. 25 °C Detection UV at 210 nm Injection Vol. 10 µL -
-
Method Optimization:
-
The ratio of n-Hexane to 2-Propanol can be adjusted to optimize the retention times and resolution. Increasing the percentage of 2-Propanol will generally decrease retention times.
-
The concentration of TFA can be varied (e.g., from 0.05% to 0.2%) to improve peak symmetry.
-
Different alcohol modifiers (e.g., ethanol) can also be evaluated.
-
Data Presentation: HPLC
The following table illustrates the expected data from a successful chiral HPLC separation. Note that the exact retention times and resolution will depend on the specific CSP and optimized conditions.
| Parameter | Value |
| Retention Time (Enantiomer 1) | t_R1 |
| Retention Time (Enantiomer 2) | t_R2 |
| Separation Factor (α) | t_R2 / t_R1 |
| Resolution (Rs) | 2(t_R2 - t_R1) / (w1 + w2) |
Gas Chromatography (GC) Method
Gas chromatography is a high-resolution technique suitable for volatile compounds. Since carboxylic acids are generally not volatile enough for direct GC analysis, a derivatization step is required[3][4]. One common approach is to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral GC column[5][6][7].
Experimental Protocol: GC with Chiral Derivatization
-
Derivatization to Diastereomeric Esters:
-
To 1 mg of racemic this compound, add 0.5 mL of thionyl chloride and gently reflux for 30 minutes to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add an excess of a chiral alcohol (e.g., (R)-(-)-2-Butanol) and a small amount of pyridine (B92270) as a catalyst.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with a dilute acid and then water to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC System and Conditions:
-
A standard GC system with a Flame Ionization Detector (FID) is appropriate.
Parameter Recommended Condition Column Standard achiral column (e.g., DB-5, HP-5ms) Injector Temp. 250 °C Detector Temp. 280 °C Oven Program Start at 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min Carrier Gas Helium or Hydrogen at a constant flow Injection Mode Split (e.g., 50:1) -
Data Presentation: GC
The following table shows the expected data from the GC separation of the diastereomeric derivatives.
| Parameter | Value |
| Retention Time (Diastereomer 1) | t_R1 |
| Retention Time (Diastereomer 2) | t_R2 |
| Separation Factor (α) | t_R2 / t_R1 |
| Resolution (Rs) | 2(t_R2 - t_R1) / (w1 + w2) |
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound.
Caption: General workflow for the chiral separation of this compound.
Signaling Pathways and Logical Relationships
The logical relationship in method selection for chiral separation can be visualized as a decision tree.
Caption: Decision logic for selecting a chiral separation method.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. gcms.cz [gcms.cz]
- 5. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
Application Note: Enantioselective HPLC Method for the Resolution of 2-Chlorohexanoic Acid Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-2-chlorohexanoic acid. A chiral stationary phase (CSP) based on a polysaccharide derivative is employed under normal-phase conditions to achieve baseline resolution of the two enantiomers. This method is suitable for the quantitative analysis of enantiomeric purity in research, development, and quality control environments. This document provides the detailed chromatographic conditions, experimental protocols, and expected performance data.
Introduction
2-Chlorohexanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical and specialty chemical products. As the biological and chemical properties of enantiomers can differ significantly, the ability to separate and quantify the individual (R) and (S) isomers is of critical importance. Chiral HPLC is a powerful and widely used technique for this purpose, utilizing a chiral stationary phase to induce transient diastereomeric interactions with the enantiomers, leading to their differential retention and separation.[1][2] This application note presents a direct, normal-phase HPLC method that provides excellent resolution for the enantiomers of this compound.
Experimental Conditions
A screening approach is generally recommended when developing a new chiral separation method.[3] Based on the acidic nature of the analyte, a polysaccharide-based CSP is a suitable starting point.[4] To ensure sharp peaks and optimal resolution for an acidic compound like this compound, the addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is essential.[3][5]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve sample in the mobile phase to a concentration of 1 mg/mL. |
Experimental Protocol
-
Mobile Phase Preparation:
-
Precisely measure 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of trifluoroacetic acid.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System Setup and Equilibration:
-
Install the Chiralpak AD-H column (or equivalent) into the HPLC system.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and integrate the peaks corresponding to the (R)- and (S)-2-chlorohexanoic acid enantiomers.
-
Expected Results and Data Presentation
Under the specified chromatographic conditions, the enantiomers of this compound are expected to be well-resolved. The addition of trifluoroacetic acid is critical for obtaining sharp and symmetrical peaks. The elution order of the enantiomers should be confirmed using enantiomerically pure standards if available.
Table 2: Expected Chromatographic Performance
| Analyte | Retention Time (t_R) (min) (Expected) | Resolution (R_s) (Expected) |
| (S)-2-Chlorohexanoic acid | ~ 8.5 | \multirow{2}{*}{> 1.5} |
| (R)-2-Chlorohexanoic acid | ~ 10.2 |
Note: The elution order is hypothetical and must be confirmed experimentally.
The developed method demonstrates good resolution and peak shape, making it suitable for the accurate quantification of the enantiomeric excess (e.e.) of this compound samples.
Method Optimization
For challenging separations or to improve resolution, the following parameters can be adjusted:
-
Mobile Phase Composition: The ratio of n-hexane to 2-propanol can be varied (e.g., 95:5 or 85:15) to modulate retention times and selectivity. Other alcohols like ethanol (B145695) can also be evaluated as the polar modifier.
-
Acidic Modifier: The concentration of TFA can be optimized (e.g., 0.05% to 0.2%) to improve peak shape. Acetic acid can be used as an alternative modifier.
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) may increase resolution but will also extend the run time.
-
Temperature: Varying the column temperature can influence selectivity.
Visualization of Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram, from sample preparation to data analysis and reporting.
Caption: Workflow for Chiral Analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-6-chlorohexanoic Acid Utilizing a Chiral Ni(II) Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to the design of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. This document outlines a robust methodology for the asymmetric synthesis of (S)-2-amino-6-chlorohexanoic acid, a halogenated derivative of norleucine. The strategy employs the well-established alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, a method renowned for its high diastereoselectivity and operational simplicity.
While direct applications of 2-chlorohexanoic acid in asymmetric synthesis as a chiral auxiliary are not widely documented, it serves as a key precursor for the synthesis of the required alkylating agent in this protocol. This application note provides a detailed experimental procedure, expected outcomes based on analogous reactions, and visualizations to guide researchers in the synthesis of this and similar chiral α-amino acids.
Overall Synthetic Strategy
The asymmetric synthesis of (S)-2-amino-6-chlorohexanoic acid is achieved through a three-stage process. The first stage involves the preparation of the chiral Ni(II) complex of the glycine Schiff base, which serves as a chiral glycine equivalent. The second stage is the diastereoselective alkylation of this complex with a suitable alkyl halide derived from this compound. The final stage involves the acidic hydrolysis of the alkylated complex to release the target amino acid and recover the chiral auxiliary.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the asymmetric synthesis of (S)-2-amino-6-chlorohexanoic acid, based on reported yields and selectivities for similar alkylation reactions using chiral Ni(II) complexes.[1][2][3][4][5]
| Step | Reactants | Product | Expected Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| 1. Formation of Chiral Ni(II) Complex | Glycine, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, Ni(NO₃)₂·6H₂O | Chiral Ni(II) complex of glycine Schiff base | >95 | N/A | N/A | [5] |
| 2. Synthesis of 1-iodo-4-chlorobutane (Alkylating Agent) | 4-chlorobutanol, Iodine, Triphenylphosphine (B44618), Imidazole (B134444) | 1-iodo-4-chlorobutane | ~80-90 | N/A | N/A | - |
| 3. Asymmetric Alkylation | Chiral Ni(II) complex of glycine Schiff base, 1-iodo-4-chlorobutane, Base (e.g., NaOH or DBU) | Alkylated chiral Ni(II) complex | ~80-95 | >95 | N/A | [1][3][4] |
| 4. Hydrolysis and Chiral Auxiliary Removal | Alkylated chiral Ni(II) complex, HCl | (S)-2-amino-6-chlorohexanoic acid | >90 | N/A | >98 | [1][2] |
| 5. Optional: Fmoc-Protection | (S)-2-amino-6-chlorohexanoic acid, Fmoc-OSu | Fmoc-(S)-2-amino-6-chlorohexanoic acid | >90 | N/A | >98 | [2] |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Ni(II) Complex of Glycine Schiff Base
This protocol describes the formation of the key chiral glycine equivalent.
Materials:
-
Glycine
-
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (chiral auxiliary)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
Procedure:
-
To a solution of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 eq) in methanol, add glycine (1.1 eq) and potassium hydroxide (2.2 eq).
-
Heat the mixture to reflux for 30 minutes.
-
Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in methanol to the reaction mixture.
-
Continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the red-colored Ni(II) complex.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II) complex of the glycine Schiff base.
Protocol 2: Preparation of 1-iodo-4-chlorobutane (Alkylating Agent)
This protocol outlines the conversion of a suitable chloroalkanol to the corresponding iodoalkane, which is a more reactive alkylating agent. A similar procedure would be followed for the conversion of the appropriate precursor derived from this compound.
Materials:
-
4-chlorobutanol
-
Triphenylphosphine
-
Imidazole
-
Iodine
Procedure:
-
Dissolve triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in dichloromethane at 0 °C.
-
Add iodine (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Add 4-chlorobutanol (1.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-iodo-4-chlorobutane.
Protocol 3: Asymmetric Alkylation of the Chiral Ni(II) Complex
This is the key stereochemistry-defining step.
Materials:
-
Chiral Ni(II) complex of glycine Schiff base (from Protocol 1)
-
1-iodo-4-chlorobutane (from Protocol 2)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH), powdered, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Suspend the chiral Ni(II) complex (1.0 eq) in anhydrous DMF.
-
Add powdered sodium hydroxide (2.0 eq) or DBU (1.5 eq) to the suspension.
-
Add 1-iodo-4-chlorobutane (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alkylated complex can be purified by column chromatography on silica (B1680970) gel to separate the diastereomers, although the reaction typically proceeds with high diastereoselectivity.
Protocol 4: Hydrolysis and Isolation of (S)-2-amino-6-chlorohexanoic Acid
This final step liberates the desired amino acid and allows for the recovery of the chiral auxiliary.
Materials:
-
Alkylated chiral Ni(II) complex (from Protocol 3)
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Suspend the alkylated Ni(II) complex in 6 M HCl.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral auxiliary. The chiral auxiliary can be recovered from the organic layer.
-
Concentrate the aqueous layer under reduced pressure.
-
Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form).
-
Wash the column with water and then elute the amino acid with a dilute aqueous ammonia (B1221849) solution.
-
Concentrate the ammonia-containing fractions under reduced pressure to yield (S)-2-amino-6-chlorohexanoic acid.
Visualizations
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chlorohexanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Chlorohexanoic acid as a versatile building block in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its structural features suggest its utility in the synthesis of novel bioactive molecules. This document outlines hypothetical, yet scientifically grounded, protocols for the synthesis and evaluation of this compound derivatives as potential antimicrobial and anticancer agents, based on established principles and the activities of structurally related compounds.
Introduction
This compound is a halogenated carboxylic acid. The presence of a chlorine atom at the alpha-position of the carboxylic acid provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of diverse molecular scaffolds. Halogenated organic compounds are prevalent in many approved drugs, and the introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Recent research has highlighted the role of endogenously produced 2-chloro fatty acids as lipid mediators in inflammatory processes, such as neutrophil extracellular trap (NET) formation[1]. This suggests that synthetic derivatives of this compound could be designed to modulate inflammatory pathways. Furthermore, the structural similarity to other bioactive short-chain fatty acids and chlorinated aromatic acids points towards potential applications as anticancer and antimicrobial agents.
Application 1: Synthesis of this compound Amides as Potential Antimicrobial Agents
The synthesis of amide derivatives from carboxylic acids is a common strategy in medicinal chemistry to generate compounds with improved biological activity and pharmacokinetic profiles. This section provides a protocol for the synthesis of a small library of this compound amides and their subsequent evaluation for antimicrobial activity.
Experimental Protocol: Synthesis of this compound Amides
Objective: To synthesize a series of N-substituted this compound amides for antimicrobial screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Various primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL) under an inert atmosphere (N₂), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chlorohexanoyl chloride. Use this acyl chloride immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL).
-
Cool the solution to 0 °C and add the freshly prepared 2-chlorohexanoyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified amides by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound amides.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized amides against a panel of pathogenic bacteria.
Materials:
-
Synthesized this compound amides
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Compounds:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform a two-fold serial dilution of each compound in CAMHB in the 96-well plates to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Hypothetical Quantitative Data
The following table presents hypothetical MIC values for a series of synthesized this compound amides against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R-group (Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| CHA-01 | Aniline | 64 | 128 |
| CHA-02 | Benzylamine | 32 | 64 |
| CHA-03 | Morpholine | 128 | >256 |
| CHA-04 | 4-Fluoroaniline | 32 | 64 |
| CHA-05 | 2,4-Dichloroaniline | 16 | 32 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 |
Application 2: this compound Derivatives as Potential Histone Deacetylase (HDAC) Inhibitors for Anticancer Therapy
Short-chain fatty acids are known to exhibit HDAC inhibitory activity. The introduction of a chloro-substituent could enhance binding to the active site of HDAC enzymes. This section outlines a hypothetical approach to exploring this compound derivatives as HDAC inhibitors.
Signaling Pathway: HDAC Inhibition and Cancer
Caption: Proposed mechanism of action for this compound derivatives as HDAC inhibitors.
Experimental Protocol: In Vitro HDAC Inhibition Assay
Objective: To evaluate the inhibitory activity of synthesized this compound derivatives against a specific HDAC isoform (e.g., HDAC1).
Materials:
-
Synthesized this compound derivatives
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Developer solution
-
Trichostatin A (TSA) as a positive control
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the HDAC1 enzyme and the fluorogenic substrate in the assay buffer to the desired working concentrations.
-
-
Compound Dilution:
-
Prepare serial dilutions of the test compounds and the positive control (TSA) in the assay buffer.
-
-
Assay Reaction:
-
Add the diluted compounds, enzyme, and substrate to the wells of the 96-well plate.
-
Include wells for no-enzyme and no-inhibitor controls.
-
Incubate the plate at 37 °C for 1 hour.
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Hypothetical Quantitative Data
The following table presents hypothetical IC₅₀ values for a series of synthesized this compound derivatives against HDAC1.
| Compound ID | Derivative Type | IC₅₀ (µM) vs. HDAC1 |
| CHA-H-01 | Hydroxamic acid | 0.5 |
| CHA-A-01 | Anilide | 15.2 |
| CHA-E-01 | Ethyl ester | >100 |
| CHA-B-01 | Benzamide | 8.7 |
| TSA | (Standard) | 0.01 |
Conclusion
This compound represents a promising, yet underexplored, starting material for the development of novel therapeutic agents. The protocols and hypothetical data presented herein provide a framework for the rational design, synthesis, and evaluation of its derivatives as potential antimicrobial and anticancer agents. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
Application Notes and Protocols for the Synthesis of 2-Chlorohexanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 2-chlorohexanoic acid and its primary derivatives, namely esters and amides. The protocols described herein are foundational for the generation of compound libraries for screening in drug discovery and for the development of novel chemical entities.
Synthesis of this compound
The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-halogenation of a carboxylic acid.[1][2] In this procedure, hexanoic acid is treated with a chlorinating agent, such as chlorine gas, in the presence of a catalytic amount of phosphorus trichloride (B1173362) or thionyl chloride to yield this compound.
Experimental Protocol: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
Materials:
-
Hexanoic acid
-
Thionyl chloride (SOCl₂)
-
Chlorine gas (Cl₂)
-
Dichloromethane (anhydrous)
-
Distilled water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet tube.
-
To the flask, add hexanoic acid (1.0 eq) and a catalytic amount of thionyl chloride (0.1 eq).
-
Gently heat the mixture to 60°C with stirring.
-
Slowly bubble chlorine gas (1.1 eq) through the reaction mixture via the gas inlet tube. The reaction is exothermic and the temperature should be carefully monitored.
-
After the addition of chlorine is complete, continue to heat the reaction mixture at 60-70°C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and slowly add distilled water to quench the reaction and hydrolyze the intermediate acyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Quantitative Data for Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Hexanoic Acid | General HVZ Reaction Principles |
| Chlorinating Agent | Thionyl Chloride/Chlorine Gas | General HVZ Reaction Principles |
| Typical Yield | 70-85% | Representative value for HVZ reactions |
| Reaction Temperature | 60-70°C | Representative value for HVZ reactions |
| Reaction Time | 2-4 hours | Representative value for HVZ reactions |
Synthesis of this compound Derivatives
This compound can be readily converted into its ester and amide derivatives through standard organic synthesis techniques. A common and efficient method involves the initial conversion of this compound to its more reactive acyl chloride, 2-chlorohexanoyl chloride, which can then be reacted with an alcohol or an amine.
Synthesis of 2-Chlorohexanoyl Chloride
Experimental Protocol:
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux (approximately 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, the excess thionyl chloride can be removed by distillation under reduced pressure to yield crude 2-chlorohexanoyl chloride, which is often used in the next step without further purification.
Synthesis of Ethyl 2-Chlorohexanoate (Esterification)
Experimental Protocol:
-
In a fume hood, dissolve 2-chlorohexanoyl chloride (1.0 eq) in anhydrous ethanol (B145695) (used in excess as both reactant and solvent) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
The reaction is typically exothermic and proceeds readily at room temperature with stirring. For less reactive alcohols, gentle heating may be required.
-
Stir the reaction mixture for 1-3 hours at room temperature.
-
The progress of the reaction can be monitored by TLC or GC-MS.
-
Once the reaction is complete, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-chlorohexanoate.
-
Purification can be achieved by vacuum distillation.
Synthesis of 2-Chlorohexanamide (B8709737) (Amidation)
Experimental Protocol:
-
In a fume hood, cool a solution of concentrated aqueous ammonia (B1221849) (excess) in a beaker placed in an ice bath.
-
Slowly add 2-chlorohexanoyl chloride (1.0 eq) dropwise to the cold, stirred ammonia solution. A white precipitate of the amide will form.[3][4][5]
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes in the ice bath.
-
Filter the white precipitate and wash it with cold water.
-
The crude 2-chlorohexanamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data for the Synthesis of this compound Derivatives
| Derivative | Starting Material | Reagent | Typical Yield | Reaction Conditions |
| Ethyl 2-chlorohexanoate | 2-Chlorohexanoyl chloride | Ethanol | 85-95% | Room temperature, 1-3 hours |
| 2-Chlorohexanamide | 2-Chlorohexanoyl chloride | Aqueous Ammonia | 80-90% | 0°C, 30 minutes |
Applications in Research and Drug Development
Alpha-halo acids and their derivatives are versatile intermediates in organic synthesis and have been explored for their biological activities. For instance, some alpha-substituted carboxylic acids have been investigated as enzyme inhibitors.[6] Specifically, the structurally related compound 2-ethylhexanoic acid has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis.[6] This suggests that derivatives of this compound could be explored for similar inhibitory activities against metabolic enzymes. The introduction of the chloro-substituent provides a reactive handle for further chemical modifications, making these compounds valuable starting points for the synthesis of more complex molecules for drug discovery programs.
Visualizations
Synthetic Workflow for this compound and its Derivatives
Caption: Synthetic pathway for this compound and its derivatives.
General Mechanism of Acetyl-CoA Carboxylase Inhibition
Caption: Hypothetical inhibition of Acetyl-CoA Carboxylase.
References
- 1. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chlorohexanoic Acid as a Precursor for Norleucine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 2-chlorohexanoic acid as a readily available precursor for the synthesis of the non-proteinogenic amino acid, norleucine (2-aminohexanoic acid). Norleucine is a valuable building block in peptide synthesis and drug design, primarily used as an isostere of leucine (B10760876) and a stable substitute for methionine.
Introduction
This compound is an α-halo acid that can be effectively converted to norleucine through nucleophilic substitution of the chlorine atom with an amino group. This straightforward synthetic route offers a reliable method for producing racemic norleucine, which can be used in various research and development applications. The incorporation of norleucine into peptides can enhance their stability against oxidation, a common issue observed with methionine residues.
Applications of Synthesized Norleucine
Norleucine synthesized from this compound has several key applications in the fields of biochemistry and pharmaceutical development:
-
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) to create modified peptides with enhanced properties.
-
Methionine Substitution: Norleucine serves as a non-oxidizable substitute for methionine. The sulfur-containing side chain of methionine is susceptible to oxidation, which can lead to a loss of biological activity in peptides. Replacing methionine with the structurally similar norleucine can improve the stability and shelf-life of peptide-based therapeutics.
-
Probing Protein Structure and Function: As an unnatural amino acid, norleucine can be incorporated into proteins to study the effects of side-chain modifications on protein folding, stability, and function.
-
Drug Discovery: The introduction of norleucine into peptide drug candidates can modulate their pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced degradation.
Experimental Protocols
Synthesis of Norleucine from this compound
This protocol details the synthesis of norleucine via the amination of this compound.
Materials:
-
This compound
-
Ammonium (B1175870) carbonate
-
Concentrated ammonia (B1221849) solution
-
Methanol
-
Deionized water
-
Round-bottomed flask with reflux condenser
-
Heating mantle
-
Porcelain dish
-
Filtration apparatus
-
Refrigerator
Procedure: [1]
-
In a round-bottomed flask equipped with a reflux condenser, prepare a solution of ammonium carbonate by dissolving 8 moles in 140 ml of water and heating to 55 °C.
-
Cool the solution to 40 °C with shaking and add 6 moles of concentrated ammonia. Let the mixture stand for 30 minutes.
-
Gradually add 1 mole of this compound to the reaction mixture.
-
Maintain the temperature of the mixture at 40-50 °C for 40 hours.
-
After the reaction is complete, transfer the solution to a porcelain dish and heat over a free flame to drive off ammonia and carbon dioxide.
-
Concentrate the solution by heating until the internal temperature reaches 110 °C.
-
Cool the concentrated solution to 60 °C and add 3 liters of methanol.
-
Allow the mixture to stand overnight in a refrigerator to precipitate the crude norleucine.
-
Collect the solid product by filtration and wash it with methanol.
-
Dry the purified product to obtain norleucine.
Data Presentation
Quantitative Data for Norleucine Synthesis
The following table summarizes the quantitative data obtained from the synthesis of norleucine from this compound.
| Parameter | Value | Reference |
| Precursor | This compound | |
| Product | Norleucine | |
| Yield | 65% | [1] |
| Melting Point | 275 °C | [1] |
| Molecular Formula | C6H13NO2 | |
| Molecular Weight | 131.17 g/mol |
Characterization Data for Norleucine
The synthesized norleucine can be characterized using various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | Spectral data available in public databases such as the Human Metabolome Database (HMDB) and ChemicalBook.[2][3] |
| ¹³C NMR | Spectral data available in public databases such as PubChem and the Biological Magnetic Resonance Bank (BMRB).[1][4] |
| IR Spectroscopy | Characteristic peaks for the amino and carboxylic acid functional groups can be observed. Data is available on PubChem and other spectral databases.[4] |
| Mass Spectrometry | The mass spectrum of norleucine shows the molecular ion peak and characteristic fragmentation patterns. Data can be found on MassBank and the NIST WebBook.[5][6] |
Visualizations
Experimental Workflow for Norleucine Synthesis
The following diagram illustrates the key steps in the synthesis of norleucine from this compound.
References
- 1. bmse000411 L-Norleucine at BMRB [bmrb.io]
- 2. Human Metabolome Database: Showing metabocard for L-Norleucine (HMDB0001645) [hmdb.ca]
- 3. DL-Norleucine(616-06-8) 1H NMR spectrum [chemicalbook.com]
- 4. Norleucine, (+-)- | C6H13NO2 | CID 9475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. L-Norleucine [webbook.nist.gov]
Application Notes and Protocols: Synthesis of Functionalized Polyesters Using 2-Chlorohexanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of functional groups into biodegradable polyesters is a rapidly advancing field, driven by the demand for "smart" biomaterials in drug delivery, tissue engineering, and other biomedical applications. These functional groups can serve as handles for conjugating bioactive molecules, tuning the polymer's physicochemical properties, or introducing stimuli-responsive behavior. While direct polycondensation of functionalized hydroxy acids like 2-chlorohexanoic acid can be challenging, a more versatile and controlled approach involves the ring-opening polymerization (ROP) of functionalized cyclic esters.
This document provides detailed application notes and protocols for the synthesis of functionalized polyesters using α-chloro-ε-caprolactone (αClεCL), a derivative that incorporates the structural motif of this compound into a polymerizable cyclic ester. The chlorine atom on the polyester (B1180765) backbone serves as a versatile reactive site for post-polymerization modification, allowing for the introduction of a wide array of functionalities. This strategy enables the synthesis of well-defined functional polyesters with controlled molecular weights and narrow polydispersities.[1][2][3]
Monomer Synthesis: α-Chloro-ε-caprolactone (αClεCL)
The key monomer, α-chloro-ε-caprolactone, is synthesized via the Baeyer-Villiger oxidation of α-chlorocyclohexanone.[1][3] This reaction inserts an oxygen atom between the carbonyl carbon and the adjacent chlorinated carbon of the cyclic ketone, forming the corresponding lactone.
Experimental Protocol: Synthesis of α-Chloro-ε-caprolactone
Materials:
-
α-Chlorocyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve α-chlorocyclohexanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid in dichloromethane to the cooled solution of α-chlorocyclohexanone over a period of 1-2 hours.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing the organic layer sequentially with a 10% aqueous solution of sodium sulfite (to destroy excess peroxide), a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure α-chloro-ε-caprolactone.
-
The purified lactone can be stored at -20 °C for several weeks without significant loss of polymerizability.[1]
Diagram of the Synthesis of α-Chloro-ε-caprolactone:
Caption: Synthesis of α-chloro-ε-caprolactone from α-chlorocyclohexanone.
Polymer Synthesis: Ring-Opening Polymerization (ROP) of α-Chloro-ε-caprolactone
The ring-opening polymerization of αClεCL can be effectively controlled using various catalytic systems, including tin-, zinc-, and aluminum-based catalysts, to produce well-defined poly(α-chloro-ε-caprolactone) (PαClεCL).[1][2] The choice of catalyst and initiator allows for tuning the molecular weight and architecture of the resulting polymer. Copolymers can also be synthesized by the sequential addition of other monomers like ε-caprolactone or L-lactide.[1][2]
Experimental Protocol: ROP of α-Chloro-ε-caprolactone with an Aluminum-Based Catalyst
This protocol is adapted from a method using a highly active aluminum catalyst, which allows for controlled polymerization at room temperature.[2]
Materials:
-
α-Chloro-ε-caprolactone (αClεCL), purified
-
Toluene, anhydrous
-
[N,N′-bis(3,5-di-tert-butylsalicylidene)1,3-diamino-2,2′-dimethylpropanato]aluminium(III)benzyloxide (Al-catalyst 6 from the cited literature)[2]
-
Benzyl (B1604629) alcohol (BnOH), as initiator and chain transfer agent
-
Methanol (B129727), cold
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, add the desired amount of α-chloro-ε-caprolactone to a dried Schlenk flask.
-
Dissolve the monomer in anhydrous toluene.
-
In a separate vial, prepare a stock solution of the aluminum catalyst and benzyl alcohol in anhydrous toluene.
-
Add the catalyst/initiator solution to the monomer solution under an inert atmosphere to start the polymerization.
-
Allow the reaction to stir at room temperature. The polymerization is typically rapid, with high conversions achieved within a few hours.[2]
-
Monitor the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by adding a few drops of acetic acid or by exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration or decantation, redissolve it in a minimal amount of dichloromethane, and re-precipitate it in cold methanol to remove any residual monomer and catalyst.
-
Dry the purified poly(α-chloro-ε-caprolactone) under vacuum to a constant weight.
Diagram of the Ring-Opening Polymerization Workflow:
Caption: General workflow for the ring-opening polymerization of α-chloro-ε-caprolactone.
Data Presentation
The following tables summarize representative data for the ring-opening polymerization of α-chloro-ε-caprolactone under various conditions, as reported in the literature.
Table 1: ROP of α-Chloro-ε-caprolactone with 2,2-dibutyl-2-stanna-1,3-dioxepane (DSDOP) in Toluene at 20°C [1]
| [Monomer]/[DSDOP] | Conversion (%) | Mₙ (SEC, g/mol ) | Mₙ (NMR, g/mol ) | Đ (Mₙ/Mₙ) |
| 25 | >99 | 4,100 | 4,000 | 1.15 |
| 50 | >99 | 8,200 | 8,000 | 1.10 |
| 100 | >99 | 16,500 | 16,000 | 1.10 |
| 200 | >99 | 33,000 | 32,000 | 1.15 |
Mₙ = Number-average molecular weight; Đ = Polydispersity index.
Table 2: ROP of α-Chloro-ε-caprolactone with Al-Based Catalysts in Toluene at Room Temperature [2]
| Catalyst | [Monomer]/[Cat]/[BnOH] | Time (min) | Conversion (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) |
| 5 | 100/1/0 | 5 | 98 | 15,200 | 1.11 |
| 6 | 100/1/0 | 5 | 99 | 15,300 | 1.10 |
| 6 | 100/1/1 | 15 | >99 | 8,500 | 1.08 |
| 6 | 200/1/1 | 30 | >99 | 16,500 | 1.09 |
| 6 | 400/1/1 | 60 | >99 | 32,100 | 1.12 |
Catalyst 5 = [N,N′-bis(3,5-di-tert-butylsalicylidene)1,3-diaminopropanato]aluminium(III)benzyloxide; Catalyst 6 = [N,N′-bis(3,5-di-tert-butylsalicylidene)1,3-diamino-2,2′-dimethylpropanato]aluminium(III)benzyloxide.
Post-Polymerization Modification
The pendant chloro groups on the PαClεCL backbone are amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. For instance, the chloro groups can be converted to azides, which can then be used in "click" chemistry reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[3] This "grafting-to" or "grafting-from" approach is highly versatile for creating functional biomaterials. The chloro groups can also serve as initiators for atom transfer radical polymerization (ATRP), enabling the synthesis of graft copolymers.[1][3]
Diagram of Post-Polymerization Modification Pathways:
Caption: Pathways for the post-polymerization modification of PαClεCL.
Conclusion
The use of α-chloro-ε-caprolactone in ring-opening polymerization is a powerful and versatile method for synthesizing functionalized polyesters. This approach offers excellent control over polymer molecular weight and architecture. The resulting chloro-functionalized polymers are valuable platforms for further chemical modification, enabling the development of advanced materials for a wide range of applications in research and drug development. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of these promising functional biomaterials.
References
Application Note: Synthetic Transformations of the Carboxylic Acid Group in 2-Chlorohexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chlorohexanoic acid is a halogenated carboxylic acid of interest in organic synthesis. Its bifunctional nature, featuring both a reactive carboxylic acid group and a chlorine atom at the alpha position, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The electron-withdrawing nature of the α-chloro substituent increases the electrophilicity of the carbonyl carbon, influencing the reactivity of the carboxylic acid group.[1][2] This document outlines detailed protocols for key reactions involving the carboxylic acid moiety of this compound, including its conversion to an acyl chloride, esterification, amide formation, and reduction to the corresponding primary alcohol.
Conversion to 2-Chlorohexanoyl Chloride
The transformation of a carboxylic acid into an acyl chloride is a crucial first step for numerous subsequent reactions, as acyl chlorides are significantly more reactive than the parent acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[3][4]
Experimental Protocol 1: Synthesis of 2-Chlorohexanoyl Chloride
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with CaCl₂ connected to a bubbler with mineral oil or a basic solution) to the top of the condenser to manage the HCl and SO₂ gases produced.
-
Reagent Addition: Charge the flask with this compound (10.0 g, 66.4 mmol). Carefully add thionyl chloride (11.8 g, 7.2 mL, 99.6 mmol, 1.5 equiv.) to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 75-80°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up and Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure. The crude 2-chlorohexanoyl chloride is then purified by fractional distillation under reduced pressure.
Data Summary
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |
| This compound | 150.60 | 10.0 g | 66.4 | Starting Material |
| Thionyl Chloride (SOCl₂) | 119.02 | 7.2 mL | 99.6 | Chlorinating Agent |
| Product | MW ( g/mol ) | Expected Yield | ||
| 2-Chlorohexanoyl Chloride | 169.04 | 9.5 - 10.6 g (85-95%) |
Esterification to Methyl 2-Chlorohexanoate
Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst.[5][6] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms can drive the reaction towards the product.[6][7]
Experimental Protocol 2: Fischer Esterification
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (10.0 g, 66.4 mmol) and methanol (B129727) (100 mL, excess).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 1.0 mL) dropwise to the mixture.
-
Reaction Conditions: Heat the mixture under reflux for 4-6 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Purification: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation.
Data Summary
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |
| This compound | 150.60 | 10.0 g | 66.4 | Starting Material |
| Methanol (MeOH) | 32.04 | 100 mL | (excess) | Reagent/Solvent |
| Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL | (catalytic) | Catalyst |
| Product | MW ( g/mol ) | Expected Yield | ||
| Methyl 2-chlorohexanoate | 164.63 | 9.3 - 10.4 g (85-95%) |
Amide Formation
The direct conversion of carboxylic acids to amides is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt.[8] This can be overcome by first converting the acid to a more reactive species (like an acyl chloride) or by using coupling agents.[8][]
Experimental Protocol 3a: Amide Formation via Acyl Chloride
-
Acyl Chloride Preparation: Prepare 2-chlorohexanoyl chloride from this compound as described in Protocol 1.
-
Reaction Setup: In a flask equipped with a stir bar and an addition funnel, dissolve diethylamine (B46881) (7.0 g, 9.6 mL, 95.7 mmol, 1.2 equiv.) and triethylamine (B128534) (8.1 g, 11.1 mL, 79.8 mmol, 1.0 equiv.) in 100 mL of dichloromethane (B109758) (DCM) and cool the solution in an ice bath (0°C).
-
Reagent Addition: Dissolve 2-chlorohexanoyl chloride (13.5 g, 79.8 mmol) in 50 mL of DCM and add it dropwise to the amine solution over 30 minutes.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up and Purification: Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amide. Purify by vacuum distillation or column chromatography.
Experimental Protocol 3b: Amide Formation using DCC Coupling
-
Reaction Setup: Dissolve this compound (5.0 g, 33.2 mmol) and diethylamine (2.43 g, 3.34 mL, 33.2 mmol, 1.0 equiv.) in 100 mL of cold (0°C) dichloromethane (DCM).
-
Reagent Addition: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (7.5 g, 36.5 mmol, 1.1 equiv.) in 50 mL of DCM. Add this solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter off the DCU precipitate and wash it with a small amount of cold DCM. Combine the filtrates and wash with 1M HCl (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by vacuum distillation or column chromatography.
Data Summary
| Reactant/Reagent (Protocol 3b) | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |
| This compound | 150.60 | 5.0 g | 33.2 | Starting Material |
| Diethylamine | 73.14 | 3.34 mL | 33.2 | Reagent |
| DCC | 206.33 | 7.5 g | 36.5 | Coupling Agent |
| Product | MW ( g/mol ) | Expected Yield | ||
| N,N-diethyl-2-chlorohexanamide | 205.73 | 5.4 - 6.5 g (80-95%) |
Reduction to 2-Chloro-1-hexanol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols.[10][11] The reaction proceeds via the addition of a hydride to the carbonyl carbon.[11]
Experimental Protocol 4: Reduction with LiAlH₄
-
Reaction Setup: (Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere, e.g., N₂ or Ar). In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 g, 39.8 mmol, 1.2 equiv.) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Dissolve this compound (5.0 g, 33.2 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 4 hours.
-
Work-up (Fieser method): Cool the reaction to 0°C in an ice bath. Cautiously and sequentially add dropwise: 1.5 mL of water, 1.5 mL of 15% aqueous NaOH, and finally 4.5 mL of water. Stir vigorously for 30 minutes until a white, granular precipitate forms.
-
Purification: Filter the mixture through a pad of Celite®, washing the solid with additional THF. Combine the filtrates and concentrate under reduced pressure. The crude alcohol can be purified by vacuum distillation.
Data Summary
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |
| This compound | 150.60 | 5.0 g | 33.2 | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.5 g | 39.8 | Reducing Agent |
| Product | MW ( g/mol ) | Expected Yield | ||
| 2-Chloro-1-hexanol | 136.62 | 3.4 - 4.1 g (75-90%) |
Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sydney.edu.au [sydney.edu.au]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. jackwestin.com [jackwestin.com]
- 10. fiveable.me [fiveable.me]
- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexanoic acid is a versatile bifunctional molecule featuring a carboxylic acid and a reactive carbon-chlorine bond at the alpha position. This arrangement makes it a valuable starting material for the synthesis of a variety of alpha-substituted hexanoic acid derivatives, which are important intermediates in medicinal chemistry and drug development. The electron-withdrawing nature of the adjacent carboxylic acid group activates the α-carbon, facilitating nucleophilic substitution reactions. These reactions proceed primarily through an SN2 mechanism, leading to the displacement of the chloride ion by a range of nucleophiles and often resulting in an inversion of stereochemistry if the starting material is chiral.
This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound.
Key Applications in Research and Drug Development
Derivatives of this compound are instrumental in the synthesis of novel therapeutic agents. The ability to introduce various functional groups at the alpha position allows for the systematic modification of molecular properties to enhance biological activity, selectivity, and pharmacokinetic profiles.
-
Alpha-Hydroxy Acids (AHAs): 2-Hydroxyhexanoic acid and its derivatives are utilized in dermatology and are being explored for their potential in treating metabolic disorders.
-
Alpha-Amino Acids: Non-proteinogenic amino acids are crucial components of peptidomimetics and other rationally designed drug candidates. The synthesis of 2-aminohexanoic acid (norleucine) and its analogues from this compound is a key synthetic route.
-
Heterocyclic Compounds: The substituted hexanoic acid core can be a precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many drug classes.
Reaction Overview and Mechanisms
The primary reaction pathway for nucleophilic substitution on this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. This is a single-step process where the incoming nucleophile attacks the electrophilic α-carbon, and the chloride leaving group departs simultaneously.
A generalized workflow for these reactions is depicted below.
The following sections detail the protocols for reactions with common nucleophiles.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution reactions on this compound and analogous α-halo acids.
| Nucleophile | Product | Typical Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation |
| Hydroxide (B78521) (OH⁻) | 2-Hydroxyhexanoic acid | NaOH or KOH in H₂O/Ethanol (B145695) | Reflux | 2-4 | 85-95 | [1] |
| Ammonia (B1221849) (NH₃) | 2-Aminohexanoic acid | Aqueous NH₃ | 100-120 (sealed tube) | 12-24 | 70-80 | |
| Azide (B81097) (N₃⁻) | 2-Azidohexanoic acid | NaN₃ in DMF/H₂O | 80-100 | 12-16 | ~80 | [2] |
| Cyanide (CN⁻) | 2-Cyanohexanoic acid | NaCN or KCN in DMSO | 60-80 | 6-12 | 60-75 |
Note: Yields are based on reactions with analogous α-halo acids and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxyhexanoic Acid via Hydrolysis
This protocol describes the conversion of this compound to 2-hydroxyhexanoic acid. The reaction proceeds via a direct hydrolysis of the corresponding this compound intermediate which can be prepared from hexanoic acid.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide or potassium hydroxide (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield 2-hydroxyhexanoic acid. Further purification can be achieved by crystallization or column chromatography if necessary.
Protocol 2: Synthesis of 2-Aminohexanoic Acid (Norleucine) via Ammonolysis
This protocol outlines the synthesis of 2-aminohexanoic acid from this compound using aqueous ammonia.
Materials:
-
This compound
-
Concentrated aqueous ammonia (NH₄OH)
-
Pressure vessel or sealed tube
-
Hydrochloric acid (for workup)
-
Dowex 50WX8 ion-exchange resin (or similar)
-
Ethanol
Procedure:
-
Place this compound (1 equivalent) and a significant excess of concentrated aqueous ammonia (e.g., 20-30 equivalents) into a pressure vessel or a heavy-walled sealed tube.
-
Seal the vessel and heat it to 100-120 °C for 12-24 hours in an oil bath behind a safety shield.
-
After cooling to room temperature, carefully open the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Dissolve the residue in water and acidify with hydrochloric acid.
-
Apply the solution to a column of Dowex 50WX8 ion-exchange resin (H⁺ form).
-
Wash the column with water to remove any unreacted starting material and inorganic salts.
-
Elute the amino acid from the resin with dilute aqueous ammonia (e.g., 2 M).
-
Collect the fractions containing the product (monitor by TLC with ninhydrin (B49086) staining).
-
Concentrate the product-containing fractions under reduced pressure.
-
Recrystallize the crude 2-aminohexanoic acid from water/ethanol to obtain the pure product.
Protocol 3: Synthesis of 2-Azidohexanoic Acid
This protocol describes the reaction of this compound with sodium azide. A similar procedure has been reported for the synthesis of 6-azidohexanoic acid from 6-bromohexanoic acid with an 80% yield.[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in DMF or DMSO.
-
Add sodium azide (1.2-1.5 equivalents) to the solution. A small amount of water may be added to aid in dissolving the azide.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Wash the aqueous phase with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 2-azidohexanoic acid.
Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
Protocol 4: Synthesis of 2-Cyanohexanoic Acid
This protocol details the synthesis of 2-cyanohexanoic acid by reacting this compound with a cyanide salt.
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMSO or DMF.
-
Add sodium cyanide or potassium cyanide (1.1-1.3 equivalents) in portions to control any initial exotherm.
-
Heat the mixture to 60-80 °C and stir for 6-12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by crystallization.
Caution: Cyanide salts are extremely toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Any waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal.
Signaling Pathways and Logical Relationships
The products of these nucleophilic substitution reactions can serve as building blocks in the synthesis of more complex molecules that may interact with various biological signaling pathways. For instance, α-amino acids are the fundamental components of peptides and proteins, which are central to virtually all signaling processes.
References
Application Notes and Protocols for the Esterification of 2-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the esterification of 2-chlorohexanoic acid. The primary focus is on the Fischer-Speier esterification, a widely used acid-catalyzed method. Alternative synthesis routes are also discussed. This guide is intended to furnish researchers, scientists, and professionals in drug development with the necessary information to effectively synthesize 2-chlorohexanoate esters, which are valuable intermediates in the synthesis of various organic molecules.
Introduction
This compound is a halogenated carboxylic acid of interest in organic synthesis. Its ester derivatives, such as methyl 2-chlorohexanoate and ethyl 2-chlorohexanoate, serve as versatile building blocks for the introduction of a functionalized six-carbon chain in the development of novel chemical entities. The esterification of this compound is a fundamental transformation that can be achieved through several methods, with Fischer-Speier esterification being a common and cost-effective approach.[1][2] This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3] The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To favor the formation of the ester, the equilibrium of this reversible reaction can be shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[3]
Experimental Protocols
While specific literature on the esterification of this compound is limited, the following protocols are based on established procedures for the esterification of similar α-chloroalkanoic acids and general Fischer esterification principles. Optimization of reaction time and temperature may be necessary to achieve optimal yields for this compound.
Protocol 1: Synthesis of Methyl 2-Chlorohexanoate
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), and a large excess of anhydrous methanol (e.g., 10-20 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-chlorohexanoate.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Protocol 2: Synthesis of Ethyl 2-Chlorohexanoate
This protocol is analogous to the synthesis of the methyl ester, with ethanol (B145695) being substituted for methanol.
Procedure:
-
Follow the procedure for Protocol 1, substituting anhydrous ethanol for anhydrous methanol.
-
The reaction mixture should be heated to reflux at approximately 78-80 °C.
-
The workup and purification steps are identical to those for the methyl ester.
Quantitative Data
The following table summarizes representative reaction parameters for the Fischer esterification of α-chloroalkanoic acids, which can be used as a starting point for the optimization of this compound esterification.
| Carboxylic Acid | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropropionic Acid | Methanol | H₂SO₄ | Reflux | - | High | General Knowledge |
| 2-Chlorobutanoic Acid | Ethanol | H₂SO₄ | Reflux | - | Good | General Knowledge |
| Acetic Acid | Ethanol | H₂SO₄ | Reflux | - | ~65-70 | General Knowledge |
Note: Yields are highly dependent on reaction conditions and purification methods. The data presented are illustrative.
Alternative Esterification Methods
Besides the Fischer-Speier method, other techniques can be employed for the esterification of this compound.
| Method | Reagents | Key Features |
| Reaction with Thionyl Chloride | This compound, Thionyl Chloride (SOCl₂), Alcohol | The carboxylic acid is first converted to the more reactive acyl chloride, which then reacts readily with the alcohol. This is not a catalytic reaction. |
| Steglich Esterification | This compound, Alcohol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) | A mild method that proceeds at room temperature, suitable for sensitive substrates. |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: General workflow for the Fischer esterification of this compound.
Caption: Simplified reaction pathway for Fischer-Speier esterification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Thionyl chloride is toxic and corrosive; handle with caution.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
Conclusion
The esterification of this compound is a straightforward yet crucial reaction for synthesizing valuable chemical intermediates. The Fischer-Speier esterification provides a robust and scalable method for this transformation. By following the protocols and considering the reaction principles outlined in these notes, researchers can effectively produce 2-chlorohexanoate esters for their synthetic needs. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chlorohexanoic Acid
Welcome to the technical support center for the synthesis of 2-Chlorohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Hell-Volhard-Zelinsky (HVZ) reaction of hexanoic acid and the diazotization of 2-aminohexanoic acid.
Q2: Which synthesis method is more suitable for my research?
A2: The choice of method depends on your specific requirements. The Hell-Volhard-Zelinsky reaction is a robust method for α-chlorination of carboxylic acids but can involve harsh reagents and high temperatures. The diazotization of 2-aminohexanoic acid is a milder alternative, particularly useful if you require a specific stereoisomer (e.g., (S)-2-Chlorohexanoic acid) and are starting from the corresponding chiral amino acid. However, this method requires careful temperature control to prevent the decomposition of the intermediate diazonium salt.
Q3: What are the typical yields for each method?
A3: Yields can vary depending on the specific reagents and reaction conditions. For the Hell-Volhard-Zelinsky reaction, yields can range from moderate to high. For instance, using trichloroisocyanuric acid (TCCA) and a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) on hexanoic acid has been reported to yield 73% of this compound. The diazotization of α-amino acids typically provides yields in the range of 58-65%.
Q4: How can I purify the final this compound product?
A4: Purification strategies depend on the synthesis method and the impurities present. Common methods include:
-
Fractional distillation under reduced pressure: This is effective for separating this compound from byproducts with different boiling points.
-
Azeotropic distillation: This can be employed to separate the product from closely boiling impurities by adding an azeotrope-forming agent.[1]
-
Aqueous work-up: This involves extraction and washing steps to remove water-soluble impurities and unreacted reagents.
Troubleshooting Guides
Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction
This method involves the α-chlorination of hexanoic acid using a chlorinating agent in the presence of a phosphorus catalyst.
Troubleshooting Common Issues in the Hell-Volhard-Zelinsky Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reagents: Moisture can deactivate the phosphorus catalyst and some chlorinating agents. 2. Insufficient Catalyst: The reaction requires a catalytic amount of phosphorus (or a phosphorus halide) to proceed. 3. Inadequate Temperature: The HVZ reaction typically requires high temperatures to initiate and sustain.[2] 4. Premature Quenching: Adding the work-up solution before the reaction is complete will result in a low yield. | 1. Ensure all reagents and glassware are thoroughly dried before use. Handle moisture-sensitive reagents under an inert atmosphere. 2. Use the correct stoichiometry for the phosphorus catalyst as indicated in the protocol. 3. Monitor the reaction temperature and ensure it reaches the optimal range for the specific chlorinating agent used. 4. Monitor the reaction progress using techniques like TLC or GC to ensure completion before work-up. |
| Formation of Poly-chlorinated Byproducts | 1. Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to the formation of di- and tri-chlorinated products. 2. Prolonged Reaction Time: Extended reaction times can also promote further chlorination. | 1. Carefully control the stoichiometry of the chlorinating agent. Use a slight excess as specified in the protocol. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. |
| Formation of β-Unsaturated Hexanoic Acid | Excessively High Reaction Temperature: At very high temperatures, elimination of HCl from the product can occur, leading to the formation of an unsaturated acid.[3] | Maintain the reaction temperature within the recommended range. Avoid overheating the reaction mixture. |
| Difficult Purification | 1. Presence of Multiple Byproducts: Incomplete reaction or side reactions can lead to a complex mixture that is difficult to separate. 2. Similar Boiling Points: Some byproducts may have boiling points close to that of this compound, making separation by simple distillation challenging. | 1. Optimize reaction conditions to minimize byproduct formation. 2. Employ fractional distillation under reduced pressure for better separation. Consider using a packed distillation column to increase theoretical plates. Azeotropic distillation is another option to explore.[1] |
Data Presentation: Comparison of Chlorinating Agents for Hexanoic Acid
| Chlorinating Agent | Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Chlorine (Cl₂) | Red Phosphorus or PCl₃ | Variable | Cost-effective | Gaseous reagent, requires specialized handling |
| Thionyl Chloride (SOCl₂) | - | Good | Readily available, liquid | Corrosive, produces SO₂ and HCl as byproducts |
| Trichloroisocyanuric Acid (TCCA) | PCl₃ (catalytic) | 73% | Solid, easy to handle, high yield | Can be explosive if not handled properly |
Method 2: Diazotization of 2-Aminohexanoic Acid
This method involves the conversion of the amino group of 2-aminohexanoic acid into a diazonium salt, which is then displaced by a chloride ion.
Troubleshooting Common Issues in the Diazotization of 2-Aminohexanoic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Decomposition of Diazonium Salt: Aliphatic diazonium salts are unstable and can decompose rapidly, especially at elevated temperatures.[4] 2. Incomplete Diazotization: Insufficient nitrous acid or improper reaction conditions can lead to incomplete conversion of the starting material. 3. Side Reactions: The intermediate carbocation can undergo rearrangements or react with other nucleophiles present in the reaction mixture.[4] | 1. Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite (B80452) and for a period afterward.[5] Use an ice-salt bath for efficient cooling. 2. Ensure a slight excess of sodium nitrite is used and that the solution remains acidic. Test for the presence of excess nitrous acid using starch-iodide paper. 3. Use a high concentration of the chloride source (e.g., concentrated HCl) to favor the desired substitution reaction. |
| Product is a Mixture of Stereoisomers (Racemization) | Formation of a Planar Carbocation Intermediate: The reaction proceeds through a carbocation intermediate which can be attacked from either face by the chloride ion, leading to a racemic mixture. | While complete prevention of racemization is difficult, optimizing reaction conditions such as using a less polar solvent and maintaining a low temperature can sometimes favor one stereoisomer. For obtaining a specific enantiomer, starting with the corresponding chiral amino acid is crucial, though some degree of racemization is often unavoidable. |
| Formation of Byproducts (e.g., 2-Hydroxyhexanoic acid) | Reaction with Water: The intermediate carbocation can react with water, which is present in the reaction medium, to form the corresponding α-hydroxy acid. | Use a concentrated source of chloride ions (e.g., concentrated HCl) to outcompete water as the nucleophile. |
| Vigorous Gas Evolution (Foaming) | Decomposition of Diazonium Salt: The liberation of nitrogen gas is an inherent part of the reaction but can be too rapid if the temperature is not controlled. | Add the sodium nitrite solution slowly and maintain a low temperature to control the rate of gas evolution. Use a large enough reaction flask to accommodate potential foaming. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction using TCCA
This protocol is adapted from a general procedure for the α-chlorination of carboxylic acids.
Materials:
-
Hexanoic acid
-
Trichloroisocyanuric acid (TCCA)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place hexanoic acid.
-
Catalyst Addition: Add a catalytic amount of phosphorus trichloride (e.g., 0.1 equivalents) to the hexanoic acid.
-
Heating: Gently heat the mixture to approximately 60-80°C.
-
TCCA Addition: Slowly add trichloroisocyanuric acid (TCCA) in portions through the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a steady reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted acid, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Protocol 2: Synthesis of this compound via Diazotization of 2-Aminohexanoic Acid
This protocol is adapted from a procedure for the synthesis of (S)-2-chloropropanoic acid.[6]
Materials:
-
2-Aminohexanoic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Diethyl ether
-
Anhydrous calcium chloride
-
Round-bottom flask, dropping funnel, mechanical stirrer, ice-salt bath, separatory funnel, distillation apparatus
Procedure:
-
Preparation of Amine Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminohexanoic acid in 5 N hydrochloric acid.
-
Cooling: Cool the solution to 0°C in an ice-salt bath. A precipitate of the amino acid hydrochloride may form.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in water and cool it to 0°C.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amino acid hydrochloride suspension, ensuring the temperature of the reaction mixture is maintained below 5°C.[6]
-
Reaction Completion: After the addition is complete, continue stirring at 0-5°C for several hours, then allow the reaction to slowly warm to room temperature overnight.
-
Removal of Nitrogen Oxides: Connect the flask to a water aspirator and carefully evacuate with stirring to remove dissolved nitrogen oxides.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Wash the combined ether layers with saturated brine.
-
Dry the ethereal solution over anhydrous calcium chloride.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the residual oil by fractional distillation under reduced pressure.
-
Mandatory Visualizations
Caption: Experimental workflow for the Hell-Volhard-Zelinsky synthesis of this compound.
Caption: Troubleshooting logic for low yield in the diazotization synthesis of this compound.
References
- 1. US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation - Google Patents [patents.google.com]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chlorination of Hexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the chlorination of hexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for chlorinating hexanoic acid?
A1: The two primary methods for the chlorination of hexanoic acid are free-radical halogenation and the Hell-Volhard-Zelinsky (HVZ) reaction. Free-radical chlorination is generally less selective and can produce a mixture of chlorinated isomers.[1][2][3] The Hell-Volhard-Zelinsky reaction is the preferred method for the specific synthesis of α-chlorohexanoic acid.[4][5][6][7][8]
Q2: What is the Hell-Volhard-Zelinsky (HVZ) reaction?
A2: The Hell-Volhard-Zelinsky (HVZ) reaction is a chemical process that facilitates the α-halogenation of a carboxylic acid.[4] In the context of chlorination, it involves treating hexanoic acid with a chlorinating agent, such as chlorine (Cl₂) or trichloroisocyanuric acid (TCCA), in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) or red phosphorus.[6][9][10] The reaction proceeds through the formation of an acyl chloride intermediate, which then enolizes, allowing for selective chlorination at the α-carbon.[7]
Q3: What are the most common side reactions observed during the chlorination of hexanoic acid?
A3: The most common side reactions include:
-
Polychlorination: The substitution of more than one hydrogen atom, leading to the formation of di-, tri-, or polychlorinated hexanoic acids.[1][3]
-
Isomer Formation: Chlorination at positions other than the α-carbon (i.e., β, γ, δ, ε-chlorohexanoic acids) through free-radical pathways.[1][3]
-
Formation of Unsaturated Hexenoic Acids: At elevated temperatures, elimination of hydrogen chloride (HCl) from α-chlorohexanoic acid can occur, yielding unsaturated byproducts.[6][9]
-
Formation of β-Unsaturated Carboxylic Acids: This can occur at very high temperatures during the HVZ reaction.[8]
Q4: How can I minimize the formation of polychlorinated byproducts?
A4: To minimize polychlorination, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of the chlorinating agent to hexanoic acid that does not significantly exceed 1:1 is recommended. Additionally, slow, controlled addition of the chlorinating agent can help prevent localized areas of high concentration, which can favor over-chlorination.
Q5: What reaction conditions favor the formation of the desired α-chlorohexanoic acid?
A5: For selective α-chlorination, the Hell-Volhard-Zelinsky (HVZ) reaction conditions are optimal.[4][5][6][7][8] This involves using a phosphorus catalyst (PCl₃ or red phosphorus) with a chlorinating agent.[6][9][10] Maintaining an appropriate temperature is also critical; temperatures that are too low may favor free-radical side reactions, while excessively high temperatures can lead to elimination reactions.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chlorination of hexanoic acid.
Problem 1: Low Yield of α-Chlorohexanoic Acid
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like GC-MS or NMR. - Verify the purity and activity of the reagents, especially the catalyst. |
| Formation of Multiple Side Products | - Optimize reaction conditions to favor α-chlorination (see Problem 2). - If using free-radical chlorination, consider switching to the Hell-Volhard-Zelinsky (HVZ) reaction for better selectivity.[4][5][6][7][8] |
| Loss of Product During Workup and Purification | - Use appropriate purification techniques such as fractional distillation under reduced pressure to separate the product from byproducts and unreacted starting material.[4] - For water-insoluble acids, an acid-base extraction can be effective for initial purification.[11] |
Problem 2: Presence of Multiple Chlorinated Isomers (β, γ, δ, etc.)
| Possible Cause | Suggested Solution |
| Dominant Free-Radical Chlorination Pathway | - Free-radical chlorination is notoriously unselective.[1] Ensure that conditions favoring the HVZ reaction are met. - Use a phosphorus catalyst (PCl₃ or red phosphorus) to promote the formation of the acyl chloride intermediate necessary for selective α-chlorination.[6][9][10] - Conduct the reaction in the absence of UV light or radical initiators. |
| Incorrect Reaction Temperature | - Lower temperatures can sometimes favor free-radical pathways.[9] Optimize the reaction temperature to promote the HVZ mechanism. |
Problem 3: Formation of Unsaturated Byproducts
| Possible Cause | Suggested Solution |
| Excessively High Reaction Temperature | - At higher temperatures, elimination of HCl from the α-chloro acid can occur.[6][9] Carefully control the reaction temperature to avoid this side reaction. - If a high temperature is required for the reaction to proceed, consider optimizing other parameters, such as catalyst concentration or reaction time, to allow for a lower operating temperature. |
Problem 4: Reaction is Uncontrolled or Produces a Complex Mixture of Products
| Possible Cause | Suggested Solution |
| Use of Thionyl Chloride without Proper Control | - The use of thionyl chloride can sometimes lead to unpredictable results and complex product mixtures, potentially through radical chlorination pathways.[10] - If using thionyl chloride to generate the acid chloride, ensure controlled addition and temperature management. |
| Contamination of Reagents | - Ensure all reagents and solvents are of high purity and free from contaminants that could initiate unwanted side reactions. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from experimental runs to identify optimal conditions for the chlorination of hexanoic acid. Researchers should populate this table with their own experimental data.
| Run | Chlorinating Agent (molar eq.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield of α-Chlorohexanoic Acid (%) | Yield of Dichlorohexanoic Acids (%) | Yield of other Chloro-isomers (%) | Yield of Unsaturated Acids (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Experimental Protocols
Key Experiment: α-Chlorination of Hexanoic Acid via the Hell-Volhard-Zelinsky (HVZ) Reaction
Objective: To selectively synthesize α-chlorohexanoic acid from hexanoic acid.
Materials:
-
Hexanoic acid
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂) or Trichloroisocyanuric acid (TCCA)
-
Anhydrous reaction vessel with a reflux condenser, gas inlet (if using Cl₂), and a dropping funnel or solid addition funnel (if using TCCA).
-
Heating mantle with temperature control
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Initial Reaction: To the reaction vessel, add hexanoic acid.
-
Catalyst Addition: Slowly add a catalytic amount of phosphorus trichloride (PCl₃) to the hexanoic acid with stirring. This will generate a small amount of hexanoyl chloride.
-
Chlorination:
-
Using Chlorine Gas: Gently heat the mixture and bubble chlorine gas through it at a controlled rate. Monitor the reaction temperature closely.
-
Using TCCA: Heat the mixture and slowly add TCCA in portions. Be cautious as the reaction can be exothermic.[10]
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS or ¹H NMR to determine the consumption of starting material and the formation of the desired product.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate the α-chlorohexanoic acid from unreacted starting material and high-boiling side products.
Visualizations
Caption: Troubleshooting workflow for side reactions in the chlorination of hexanoic acid.
Caption: Comparison of HVZ and Free-Radical chlorination pathways for hexanoic acid.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hell-Volhard-Zelinsky Reaction - ACS Community [communities.acs.org]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 2-Chlorohexanoic Acid by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-chlorohexanoic acid via distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
Problem: Low or no product distilling over at the expected temperature and pressure.
| Potential Cause | Suggested Solution |
| Inadequate Vacuum | Verify that the vacuum pump is functioning correctly and that all connections in the distillation apparatus are secure and leak-free. Use a calibrated vacuum gauge to monitor the pressure. |
| Incorrect Thermometer Placement | Ensure the thermometer bulb is positioned correctly in the distillation head, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor. |
| Insufficient Heating | Gradually increase the heating mantle temperature. Be cautious not to heat too rapidly, as this can cause bumping and decomposition. |
| Presence of High-Boiling Impurities | The crude material may contain significant amounts of higher-boiling impurities. Consider a preliminary purification step, such as extraction, to remove these before distillation. |
Problem: Product is discolored (yellow or brown).
| Potential Cause | Suggested Solution |
| Thermal Decomposition | This compound may be decomposing at the distillation temperature. It is crucial to perform the distillation under a sufficient vacuum to lower the boiling point. If decomposition persists, a lower pressure (higher vacuum) is necessary. |
| Presence of Impurities | Certain impurities can cause discoloration upon heating. Consider pre-treating the crude acid, for instance, by washing with a dilute solution of a reducing agent if oxidation is suspected. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and dried before use to avoid contamination. |
Problem: Distillation is proceeding very slowly.
| Potential Cause | Suggested Solution |
| Insufficient Heat Input | Cautiously increase the heating mantle temperature. Ensure the heating mantle is in good contact with the distillation flask. |
| Flooding of the Column | If using a fractionating column, the vapor flow rate may be too high, causing the column to flood. Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Inadequate Insulation | Insulate the distillation column and head to minimize heat loss to the surroundings, which can cause premature condensation of the vapor. |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation recommended for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure. Distillation at atmospheric pressure would require high temperatures that could lead to thermal decomposition of the acid, resulting in impurities and reduced yield. Vacuum distillation lowers the boiling point to a temperature where the compound is more stable.
Q2: What is the expected boiling point of this compound?
A2: The boiling point of this compound is dependent on the pressure. A reported boiling point is 122-128 °C at 17 Torr[1]. It is essential to monitor both temperature and pressure during distillation.
Q3: What are common impurities in crude this compound?
A3: Common impurities may include unreacted starting materials, solvents from the synthesis, and potentially di-chlorinated hexanoic acids. The presence of di-chlorinated species can be problematic as their boiling points might be close to that of the mono-chlorinated product, potentially requiring fractional distillation or azeotropic distillation for efficient separation[2].
Q4: Can azeotropic distillation be used to purify this compound?
Q5: How can I prevent bumping during distillation?
A5: To ensure smooth boiling, use a magnetic stir bar or boiling chips in the distillation flask. It is also important to heat the flask gradually and evenly.
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₂ | [3][4] |
| Molecular Weight | 150.60 g/mol | [3][5] |
| Boiling Point | 122-128 °C @ 17 Torr | [1] |
| Density | 1.100 g/cm³ @ 25 °C | [1] |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum pump
-
Vacuum gauge (manometer)
-
Heating mantle with stirrer
-
Magnetic stir bar or boiling chips
-
Cold trap (optional, but recommended)
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are properly sealed and lightly greased with a suitable vacuum grease.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask containing the crude this compound.
-
Position the thermometer correctly in the distillation head.
-
Connect the vacuum pump to the distillation apparatus, including a vacuum gauge and a cold trap between the apparatus and the pump.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude acid.
-
Slowly and carefully apply the vacuum. The pressure should drop to the target range (e.g., around 17 Torr).
-
Once the desired vacuum is stable, begin to gently heat the distillation flask using the heating mantle.
-
Increase the heat gradually until the acid begins to boil and the vapor temperature starts to rise.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the vapor temperature stabilizes in the expected boiling range of this compound (e.g., 122-128 °C at 17 Torr), switch to a clean receiving flask to collect the purified product.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop or rise significantly.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Slowly and carefully release the vacuum.
-
Turn off the cooling water and the stirrer.
-
Disassemble the apparatus and transfer the purified product to a suitable container.
-
Diagrams
Caption: Troubleshooting workflow for the distillation of this compound.
Caption: Experimental workflow for the vacuum distillation of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation - Google Patents [patents.google.com]
- 3. This compound | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. (2S)-2-Chlorohexanoic acid | C6H11ClO2 | CID 12732680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chlorohexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chlorohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted starting materials: Such as hexanoic acid or 1-hexene.[1][2]
-
Side-reaction products: Isomers like 5-chlorohexanoic acid and 6-chlorohexanoic acid, or di-chlorinated species may be present.[3][4][5]
-
Reagents and catalysts: Residual catalysts or reagents from the synthesis process.
-
Solvent residues: Solvents used during the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature of the impurities. A multi-step approach is often necessary. The most common and effective techniques are:
-
Acid-Base Extraction: This is a highly effective initial step to separate the acidic product from any neutral or basic impurities.[6][7]
-
Fractional Vacuum Distillation: This is a primary method for purifying this compound, especially for separating it from other components with different boiling points.[8][9]
-
Flash Column Chromatography: This technique is useful for separating impurities with similar polarities to the desired product, such as isomeric byproducts.[6]
-
Recrystallization: While this compound is often an oil, it can sometimes solidify.[8] If a solid form can be obtained, recrystallization can be a powerful purification method.[10]
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: A combination of analytical techniques should be used for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the product's identity and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and quantifying the purity of the final product.[6]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity, especially for non-volatile impurities.[6]
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitatively monitoring the progress of the purification.[6]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 29671-30-5 | [1][2][11] |
| Molecular Formula | C₆H₁₁ClO₂ | [2][11][12] |
| Molecular Weight | 150.60 g/mol | [2][12][13] |
| Boiling Point | 122-128 °C at 17 Torr | [2] |
| Density | 1.100 g/cm³ at 25 °C | [2] |
Table 2: Potential Impurities and their Properties
| Impurity | Molecular Formula | Boiling Point (°C) | Separation Rationale |
| Hexanoic acid | C₆H₁₂O₂ | 205 | Different boiling point; can be separated by distillation.[2] |
| 1-Hexene | C₆H₁₂ | 63 | Very different boiling point; easily removed by distillation.[1][2] |
| 6-Chlorohexanoic acid | C₆H₁₁ClO₂ | - | Similar properties; may require chromatography for separation.[4] |
| Dichlorohexanoic acid (isomer mix) | C₆H₁₀Cl₂O₂ | Higher than mono-chloro | Higher boiling point; separable by fractional distillation.[3] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction.
-
Washing: Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify by slowly adding a strong acid (e.g., 2 M HCl) until the pH is below 2. The this compound will precipitate or form an oily layer.
-
Final Extraction: Extract the purified this compound back into an organic solvent (e.g., diethyl ether) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Fractional Vacuum Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Add the crude or partially purified this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of around 17 Torr is a good starting point, as the boiling point is reported to be 122-128 °C at this pressure.[2]
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature at the distillation head stabilizes in the expected boiling range of this compound, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling, potentially unstable residues.[9]
-
Analysis: Analyze the collected fractions for purity.
Troubleshooting Guides
Issue 1: Low yield after acid-base extraction.
-
Possible Cause: Incomplete extraction from the organic layer.
-
Solution: Ensure the pH of the aqueous base is high enough to deprotonate the carboxylic acid fully. Perform multiple extractions with the aqueous base to maximize recovery.[6]
-
-
Possible Cause: Incomplete precipitation upon acidification.
-
Solution: Ensure the pH of the aqueous layer is sufficiently low (at least 2 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylate. Chilling the solution can decrease the solubility of the product and improve precipitation.[6]
-
-
Possible Cause: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allowing the mixture to stand for a longer period may also resolve the issue.[6]
-
Issue 2: The product is still impure after distillation.
-
Possible Cause: Inefficient fractional distillation.
-
Solution: Ensure the fractionating column is well-insulated to maintain a proper temperature gradient. A slower distillation rate can improve separation efficiency.[9]
-
-
Possible Cause: Presence of impurities with very close boiling points.
-
Solution: If distillation is ineffective, consider using flash column chromatography for further purification.
-
-
Possible Cause: Thermal degradation of the product.
-
Solution: this compound may be susceptible to degradation at high temperatures. Ensure the vacuum is stable and as low as feasible to minimize the required distillation temperature.[9]
-
Issue 3: Difficulty in separating isomeric impurities.
-
Possible Cause: Isomers often have very similar physical properties.
-
Solution: Flash column chromatography is often the most effective method for separating isomers. A thorough TLC analysis with various solvent systems should be performed to find an eluent that provides the best separation. A gradient elution from a non-polar to a more polar solvent system might be necessary.[6]
-
Visualizations
References
- 1. This compound | CAS#:29671-30-5 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. US5215671A - Purification method of 2-chloropropionic acid - Google Patents [patents.google.com]
- 4. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chlorohexanoic acid | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. lookchem.com [lookchem.com]
- 12. (2S)-2-Chlorohexanoic acid | C6H11ClO2 | CID 12732680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Hell-Volhard-Zelinsky Synthesis of 2-Chlorohexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hell-Volhard-Zelinsky (HVZ) synthesis of 2-chlorohexanoic acid.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis and purification of this compound via the Hell-Volhard-Zelinsky (HVZ) reaction.
Frequently Asked Questions
Q1: My reaction is sluggish or fails to initiate. What are the common causes?
A1: Failure to initiate the HVZ reaction is often linked to two main factors:
-
Purity of Reagents: Ensure that the hexanoic acid is dry. Water will react with the phosphorus trihalide or acyl halide intermediate, quenching the catalytic cycle. Similarly, ensure the purity of your chlorinating agent and catalyst.
-
Catalyst Formation: When using red phosphorus and chlorine gas, the initial formation of phosphorus trichloride (B1173362) (PCl₃) can be slow. Gentle heating might be required to initiate the reaction. The reaction is autocatalytic, as the hydrogen chloride (HCl) produced helps to catalyze the enolization of the acyl chloride intermediate.
Q2: The yield of this compound is significantly lower than expected. What are the potential reasons?
A2: Low yields can result from several issues:
-
Incomplete Reaction: The HVZ reaction can require prolonged heating.[1][2] Ensure the reaction has been heated at the appropriate temperature for a sufficient duration.
-
Loss of Volatile Reagents: Chlorine gas can escape if the reaction setup is not properly sealed. Ensure all joints are secure and a proper condenser is in place.
-
Side Reactions: Over-chlorination to 2,2-dichlorohexanoic acid or elimination reactions at excessively high temperatures can consume the desired product.
-
Suboptimal Workup: The intermediate, 2-chlorohexanoyl chloride, is highly reactive. Premature hydrolysis before the reaction is complete or inefficient extraction during workup can lead to loss of product.
Q3: My final product is dark-colored and difficult to purify. What causes this?
A3: Product discoloration is often due to impurities formed from side reactions.
-
Radical Reactions: Uncontrolled free-radical chlorination can occur, leading to a complex mixture of chlorinated byproducts and colored impurities. A Chinese patent suggests that passing a stream of air or oxygen through the reaction mixture can act as a radical trap to improve selectivity.[3]
-
High Temperatures: Excessively high reaction temperatures can cause decomposition and the formation of β-unsaturated hexanoic acid, which can polymerize or degrade into colored tars.[2]
-
Residual Halogen: Traces of dissolved chlorine can lead to discoloration.
Q4: I am observing significant amounts of a byproduct with a different molecular weight. What could it be?
A4: The most likely byproduct is 2,2-dichlorohexanoic acid.
-
Over-chlorination: Using a large excess of chlorine or allowing the reaction to proceed for too long can lead to di-chlorination at the alpha-position. The formation of the monochlorinated product is generally faster, but the second chlorination can occur under forcing conditions. Careful control over the stoichiometry of the chlorinating agent is crucial to maximize the yield of the mono-substituted product.[2]
Q5: Can I use thionyl chloride (SOCl₂) as the catalyst instead of PCl₃ or red phosphorus?
A5: Yes, thionyl chloride is often used to form the acyl chloride intermediate in situ. The reaction then proceeds with the addition of chlorine. This method avoids handling elemental phosphorus. However, it's crucial to remove any excess SOCl₂ before purification, as it can co-distill with the product.
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for the α-chlorination of hexanoic acid based on published data. This allows for a comparison of different catalytic systems.
| Catalyst System | Substrate | Chlorinating Agent | Temperature | Reaction Time | Conversion Rate | Selectivity for this compound | Reference |
| Sulfuric Acid | n-Hexanoic Acid | Gaseous Chlorine | 130 °C | 2 hours | 97.4% | 95.3% | --INVALID-LINK--[3] |
Note: The patent also specifies the use of an air stream as a radical scavenger.
Experimental Protocols
Protocol 1: α-Chlorination of Hexanoic Acid using Sulfuric Acid Catalyst (Adapted from CN103724178A) [3]
This protocol is based on a patented procedure demonstrating high yield and selectivity.
Materials:
-
n-Hexanoic acid (dry)
-
Concentrated Sulfuric Acid (95-98%)
-
Gaseous Chlorine
-
Compressed Air or Oxygen
Procedure:
-
Setup: Assemble a reaction flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a reflux condenser, and a gas outlet leading to a scrubber (e.g., sodium hydroxide (B78521) solution) to neutralize excess chlorine and HCl gas.
-
Charging the Reactor: To the dry reaction flask, add n-hexanoic acid (e.g., 11.6 g, 0.1 mol) and concentrated sulfuric acid (approx. 0.6 g).
-
Reaction: Begin vigorous stirring and heat the mixture to 130 °C. Introduce a steady stream of gaseous chlorine (e.g., 60 mL/min) and a slow stream of air (e.g., 15 mL/min) through the gas inlet tube.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC or NMR. The patent suggests a reaction time of approximately 2 hours, with an optional second addition of catalyst partway through.
-
Workup: Once the desired conversion is reached, stop the gas flow and cool the reaction mixture to room temperature.
-
Purification: The crude product is a mixture of this compound, unreacted hexanoic acid, and catalyst. Transfer the mixture to a distillation apparatus suitable for vacuum distillation.
-
Fractional Distillation: Fractionally distill the crude product under reduced pressure. Collect the fraction boiling at 122-128 °C at 17 Torr .[4] This step is critical for separating the product from the higher-boiling starting material and any di-chlorinated byproducts.
Visualizations
Hell-Volhard-Zelinsky Reaction Mechanism
Caption: Key stages of the Hell-Volhard-Zelinsky chlorination reaction.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Improving Enantiomeric Excess in 2-Chlorohexanoic Acid Resolution
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the enantiomeric excess (ee) in the resolution of 2-chlorohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of this compound?
A1: The most common methods for resolving racemic this compound are diastereomeric salt crystallization and enzymatic kinetic resolution.[1] Diastereomeric salt crystallization involves reacting the racemic acid with a chiral base to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2][3] Enzymatic kinetic resolution utilizes an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one of the enantiomers, leaving the other unreacted and thus separated.[4]
Q2: How can I improve the enantiomeric excess (ee) of my resolved this compound?
A2: Improving the enantiomeric excess often involves optimizing the resolution method. For diastereomeric salt crystallization, this can include screening different resolving agents and solvents, controlling the crystallization temperature and rate, and performing recrystallizations.[5][6] In enzymatic resolutions, optimizing the enzyme, solvent, temperature, and reaction time can significantly enhance the ee.[4][7] Further purification of an enriched enantiomeric mixture can also be achieved through techniques like preparative chiral HPLC.
Q3: My diastereomeric salt crystallization is not working. What are the common causes?
A3: Common issues include the formation of an oil instead of crystals, low yield of the desired salt, or poor diastereomeric excess in the crystallized product.[5][8] Oiling out can be caused by high solubility of the salts in the chosen solvent or too rapid cooling.[8] Low yields may result from the desired salt having significant solubility in the mother liquor.[9] Poor diastereomeric excess can stem from the co-crystallization of the undesired diastereomer, which can be influenced by the choice of resolving agent and crystallization conditions.[5]
Q4: What factors should I consider when selecting a resolving agent for this compound?
A4: The choice of a chiral resolving agent is critical for successful diastereomeric salt formation.[10] Commonly used resolving agents for carboxylic acids are chiral amines such as (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, or cinchonidine.[2][11] The ideal resolving agent should form a stable salt with this compound and exhibit a significant difference in the solubility of the resulting diastereomeric salts in a particular solvent.[3] It is often necessary to screen several resolving agents to find the most effective one.[2]
Q5: Can temperature affect the enantiomeric excess during resolution?
A5: Yes, temperature can have a significant impact on enantiomeric excess. In diastereomeric salt crystallization, temperature affects the solubility of the diastereomeric salts, and a carefully controlled cooling profile can improve the selective crystallization of the desired diastereomer.[9] In enzymatic resolutions, temperature influences the enzyme's activity and selectivity, and an optimal temperature can lead to a higher ee.[4]
Troubleshooting Guides
Issue 1: Poor or No Crystallization of Diastereomeric Salts
Symptom: After mixing the racemic this compound and the chiral resolving agent, no crystals form, or an oil separates from the solution.[5][8]
Troubleshooting Workflow:
Troubleshooting workflow for crystallization issues.
Issue 2: Low Enantiomeric Excess (ee) in the Resolved Product
Symptom: The enantiomeric excess of the this compound obtained after resolution is lower than desired.
Troubleshooting Workflow:
Troubleshooting workflow for low enantiomeric excess.
Data Presentation
Table 1: Screening of Chiral Resolving Agents for this compound
| Resolving Agent | Solvent | Molar Ratio (Acid:Base) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| (R)-(+)-α-phenylethylamine | Ethanol | 1:1 | User Data | User Data | User Data |
| (S)-(-)-α-phenylethylamine | Methanol | 1:1 | User Data | User Data | User Data |
| Brucine | Acetone | 1:1 | User Data | User Data | User Data |
| Cinchonidine | Ethyl Acetate | 1:1 | User Data | User Data | User Data |
| User Defined | User Defined | User Defined | User Data | User Data | User Data |
Table 2: Optimization of Enzymatic Kinetic Resolution of this compound
| Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Acid (%) |
| Lipase from Candida antarctica B | Toluene | 40 | 24 | User Data | User Data |
| Lipase from Pseudomonas cepacia | Hexane | 30 | 48 | User Data | User Data |
| Lipase from Candida rugosa | Diisopropyl ether | 35 | 36 | User Data | User Data |
| User Defined | User Defined | User Defined | User Defined | User Data | User Data |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of this compound
This protocol provides a general procedure for the resolution of racemic this compound using a chiral amine as the resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine)
-
Selected solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Salt Formation: Dissolve racemic this compound (1 equivalent) in a minimal amount of the chosen heated solvent. In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent. Slowly add the resolving agent solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal may induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor can be processed separately to recover the other enantiomer.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, dissolve the collected crystals in a minimal amount of hot solvent and allow them to recrystallize as described in step 2.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 1M HCl until the solution is acidic (pH 1-2) to protonate the carboxylic acid.
-
Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent.
-
Drying and Evaporation: Dry the organic extracts over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved this compound.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
Protocol 2: Enzymatic Kinetic Resolution of this compound
This protocol describes a general method for the lipase-catalyzed kinetic resolution of racemic this compound through esterification.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)
-
An alcohol (e.g., butanol, octanol)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Sodium bicarbonate solution, saturated
-
Hydrochloric acid (HCl), 1M
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flask, dissolve racemic this compound (1 equivalent) and an alcohol (1-2 equivalents) in an anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the acid).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess. The reaction should be stopped at approximately 50% conversion to achieve the highest possible ee for both the unreacted acid and the ester product.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Separation: Transfer the reaction mixture to a separatory funnel. Extract the unreacted this compound with a saturated sodium bicarbonate solution. The organic layer contains the ester of the other enantiomer.
-
Isolation of the Unreacted Acid: Acidify the aqueous layer with 1M HCl to pH 1-2.
-
Extraction: Extract the enantiomerically enriched this compound with an organic solvent.
-
Drying and Evaporation: Dry the organic extracts over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the recovered acid by chiral HPLC.
Experimental Workflow Diagrams
Experimental workflow for diastereomeric salt crystallization.
Experimental workflow for enzymatic kinetic resolution.
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Chlorohexanoic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Chlorohexanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a dry and well-ventilated area. For long-term storage, a refrigerated temperature of 2-8°C is advisable to minimize potential degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound include hydrolysis, microbial degradation, and potential decomposition under thermal and photolytic stress. The most well-documented pathway is microbial degradation, which involves hydrolytic dehalogenation to form 2-hydroxyhexanoic acid.[1] Under forced conditions, such as exposure to strong acids, bases, oxidizing agents, heat, or UV light, other degradation products may be formed.[2][3][4]
Q3: What are the expected degradation products of this compound?
A3: The primary and most commonly identified degradation product of this compound, particularly through microbial action, is 2-hydroxyhexanoic acid . Under more strenuous conditions, such as high heat, decarboxylation to form 1-chloropentane (B165111) and carbon dioxide is a theoretical possibility, although specific data for this compound is limited. Forced degradation studies under various stress conditions (acidic, basic, oxidative) may yield other minor degradation products.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of this compound and the formation of its degradation products can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent compound and its degradants.[5] Gas Chromatography (GC) coupled with a suitable detector can also be employed, particularly for volatile degradation products.[5]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of this compound in experimental settings.
Problem 1: Inconsistent experimental results or loss of compound activity.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Verify that this compound has been stored at the recommended 2-8°C in a tightly sealed container to prevent moisture absorption and degradation. |
| pH Instability | The stability of this compound can be pH-dependent. Ensure the pH of your experimental solution is controlled and appropriate for your application. Hydrolysis rates of similar compounds are known to vary with pH.[6][7] |
| Contamination of Solvents or Reagents | Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation. |
| Exposure to Light or Heat | Minimize exposure of this compound solutions to direct light and elevated temperatures, unless these are controlled experimental variables. |
Problem 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
| Possible Cause | Troubleshooting Steps |
| On-column Degradation | The analytical method itself might be causing degradation. Investigate the effect of column temperature, mobile phase pH, and run time on the stability of this compound. |
| Formation of Degradation Products | The unexpected peaks are likely degradation products. Refer to the expected degradation pathways (hydrolysis, etc.) to hypothesize the identity of the new peaks. Use techniques like LC-MS to identify the mass of the unknown peaks for structural elucidation. |
| Impurity in the Starting Material | Analyze the initial batch of this compound to confirm its purity and identify any pre-existing impurities. |
Summary of Factors Affecting Stability
The stability of this compound is influenced by several key factors. Understanding these can help in designing robust experiments and ensuring the integrity of the compound.
| Factor | Effect on Stability | Recommendations |
| Temperature | Increased temperature generally accelerates degradation rates. | Store at 2-8°C. Avoid prolonged exposure to high temperatures during experiments unless it is a controlled parameter. |
| pH | Stability is pH-dependent. Both acidic and basic conditions can promote hydrolysis, with rates typically increasing at pH extremes.[6][7] | Maintain a controlled pH environment suitable for the specific experiment. Use buffered solutions where appropriate. |
| Light | Exposure to UV or other high-energy light can potentially lead to photodegradation. | Protect solutions from light by using amber vials or storing them in the dark. |
| Oxidizing Agents | Strong oxidizing agents can potentially degrade the molecule. | Avoid contact with strong oxidizers unless investigating oxidative degradation pathways. |
| Microbial Contamination | Microorganisms can enzymatically degrade this compound. | Use sterile techniques and solutions when microbial degradation is not the subject of study. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[2][3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol:water) in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Analysis of this compound and its Primary Hydrolysis Product by HPLC
Objective: To separate and quantify this compound and its primary hydrolysis product, 2-hydroxyhexanoic acid.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare standard solutions of this compound and 2-hydroxyhexanoic acid (if available) in the mobile phase.
-
Inject the standards to determine their retention times.
-
Inject the experimental samples and quantify the amounts of this compound and 2-hydroxyhexanoic acid by comparing their peak areas to the standard curves.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. biomedres.us [biomedres.us]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chlorohexanoic Acid
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 2-Chlorohexanoic acid. It covers recommended storage conditions, troubleshooting for common experimental issues, and answers to frequently asked questions to ensure the integrity of your research and development work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry place. A safety data sheet for a similar compound suggests a storage temperature of 2-8°C in a dry area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption.[1] While some related compounds are stable at room temperature, refrigerated storage is the recommended best practice to minimize potential degradation over time.
Q2: Is this compound sensitive to light?
While specific data on the light sensitivity of this compound is limited, it is a general best practice for all chemicals to store them in opaque or amber-colored containers to protect them from light, which can potentially catalyze degradation reactions.
Q3: What are the primary safety hazards associated with this compound?
This compound is classified as a corrosive substance.[1] It can cause skin corrosion/irritation and serious eye damage/irritation.[1] It is also harmful if inhaled, causing respiratory tract irritation.[1] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Q4: What are some signs of degradation to look for?
Visual signs of degradation can include a change in color (discoloration), the appearance of particulates, or a change in the physical state of the material. Chemically, degradation may manifest as a decrease in purity, which can be assessed by analytical techniques such as chromatography or spectroscopy.
Storage Conditions Summary
| Parameter | Recommended Condition | Justification |
| Temperature | 2-8°C | To minimize potential degradation and maintain long-term stability.[1] |
| Humidity | Dry environment | To prevent hydrolysis. Keep container tightly sealed.[1] |
| Light | Protect from light | Store in an opaque or amber container to prevent potential photodegradation. |
| Inert Gas | Not specified, but consider for long-term storage | To prevent potential oxidation, though no specific data suggests high sensitivity to air. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound | Verify the purity of your starting material using the protocol below. If purity is low, consider purification or acquiring a new batch. |
| Improper storage | Review storage conditions and ensure they align with the recommendations. | |
| Low reaction yield | Presence of impurities in this compound | Purify the acid before use. Common impurities may arise from the synthesis process. |
| Reaction with incompatible materials | Ensure that your reaction setup and reagents are compatible with acidic and chlorinated compounds. Avoid strong bases and oxidizing agents. | |
| Formation of unexpected byproducts | Hydrolysis of this compound | If your reaction is run in an aqueous or protic solvent, consider that the chloro group can be displaced by a hydroxyl group to form 2-hydroxyhexanoic acid. Use anhydrous conditions if this is a concern. |
| Decarboxylation | If the reaction is performed at elevated temperatures, decarboxylation (loss of CO2) might occur. Monitor for gas evolution and consider running the reaction at a lower temperature. |
Experimental Protocol: Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the purity of a this compound sample and identify potential impurities.
Materials:
-
This compound sample
-
Anhydrous diethyl ether (or another suitable solvent)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in 1 mL of anhydrous diethyl ether.
-
Add an appropriate amount of the derivatizing agent (e.g., 100 µL of BSTFA) to the solution. This step converts the carboxylic acid to a more volatile silyl (B83357) ester, which is more suitable for GC analysis.
-
Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound as the percentage of its peak area relative to the total peak area.
-
Attempt to identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).
-
Troubleshooting Flowchart
References
Technical Support Center: Troubleshooting Peak Splitting in NMR of 2-Chlorohexanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 2-chlorohexanoic acid, with a focus on unexpected peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound more complex than a simple first-order spectrum?
The complexity in the 1H NMR spectrum of this compound arises from a combination of factors inherent to its molecular structure. The presence of a chiral center at the C2 position renders the two protons on the adjacent C3 methylene (B1212753) group diastereotopic.[1][2] This means they are in chemically non-equivalent environments and will have different chemical shifts, leading to more complex splitting patterns than a simple triplet.[1] Furthermore, if the chemical shift difference between these diastereotopic protons is not significantly larger than their coupling constant, second-order effects can occur, further complicating the spectrum.[3][4]
Q2: I am observing a broad singlet for the carboxylic acid proton. Is this normal?
Yes, observing a broad singlet for the carboxylic acid proton, typically in the range of 10-13 ppm, is quite common.[5][6] This broadening is due to rapid chemical exchange of the acidic proton with other molecules in the sample, such as trace amounts of water or other acidic/basic impurities.[6] The rate of this exchange can be influenced by concentration, temperature, and the solvent used.
Q3: How can I confirm the assignment of the carboxylic acid proton peak?
A simple and effective method to confirm the assignment of the carboxylic acid proton is through a D₂O exchange experiment. After acquiring a standard 1H NMR spectrum, add a drop or two of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The acidic carboxylic proton will exchange with deuterium, causing the peak to disappear or significantly diminish in intensity.
Q4: The peaks in the alkyl region are overlapping, making interpretation difficult. What can I do to resolve them?
Overlapping peaks in the alkyl region can be addressed by several methods:
-
Use a higher field NMR spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same. This can simplify complex spectra and resolve overlapping multiplets.
-
Change the NMR solvent: Different deuterated solvents can induce changes in the chemical shifts of protons due to varying solvent-solute interactions. For instance, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆ (C₆D₆) can often resolve overlapping signals.
-
Two-Dimensional (2D) NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in a crowded spectrum. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, aiding in assignment.[7]
Troubleshooting Guide for Peak Splitting
This guide will help you diagnose and resolve common issues related to unexpected peak splitting in the NMR spectrum of this compound.
Problem: More complex splitting than predicted by the n+1 rule is observed for the protons on C3.
Possible Cause 1: Diastereotopic Protons The chiral center at C2 makes the two protons on C3 diastereotopic, meaning they are chemically non-equivalent.[1][2] Consequently, they have different chemical shifts and couple to each other (geminal coupling) as well as to the proton on C2 (vicinal coupling). This results in a more complex multiplet for each of the C3 protons, often appearing as a doublet of doublets or a more complex multiplet.
Solution:
-
Analyze the coupling patterns carefully: Expect to see two separate signals for the C3 protons, each being split by the other C3 proton and the C2 proton.
-
Use 2D NMR: A COSY spectrum will show cross-peaks between the C2 proton and both C3 protons, as well as between the two C3 protons, confirming their coupling relationships.
Possible Cause 2: Second-Order Effects When the difference in chemical shift (in Hz) between the two diastereotopic C3 protons is small and on a similar order of magnitude as their coupling constant (J), second-order effects can occur.[3][4] This leads to non-intuitive splitting patterns where the peak intensities are not binomial (e.g., not a perfect 1:2:1 triplet) and the spacing between the peaks does not directly represent the coupling constants. This phenomenon often results in "roofing," where the inner peaks of the coupled multiplets are taller than the outer peaks.[4]
Solution:
-
Increase the magnetic field strength: Acquiring the spectrum on a higher field spectrometer increases the chemical shift separation in Hz, which can reduce or eliminate second-order effects, leading to a first-order spectrum that is easier to interpret.
-
Spectral simulation: Use NMR simulation software to model the spectrum with different chemical shifts and coupling constants to find a set of parameters that matches the experimental spectrum.
Problem: Broad or poorly resolved peaks throughout the spectrum.
Possible Cause 1: Sample Concentration A sample that is too concentrated can lead to increased viscosity, which in turn can cause peak broadening.[8]
Solution:
-
Dilute the sample: Prepare a new, more dilute sample and re-acquire the spectrum. For 1H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.75 mL of deuterated solvent is typically recommended.[3][8]
Possible Cause 2: Poor Shimming Improper shimming of the magnetic field results in an inhomogeneous magnetic field across the sample, leading to broad and distorted peaks.
Solution:
-
Re-shim the spectrometer: Carefully re-shim the instrument before acquiring the spectrum. Automated shimming routines are available on modern spectrometers, but manual shimming may be necessary for optimal resolution.
Possible Cause 3: Presence of Paramagnetic Impurities Even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
Solution:
-
Degas the sample: If dissolved oxygen is suspected, the sample can be degassed by bubbling an inert gas like nitrogen or argon through the solvent before preparing the sample.
-
Use a chelating agent: If metal ion contamination is a possibility, adding a small amount of a chelating agent like EDTA can help to sequester the metal ions.
Quantitative Data
The following table summarizes the predicted 1H NMR data for this compound. Actual chemical shifts and coupling constants may vary depending on the solvent, concentration, and temperature.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (COOH) | ~10-13 | broad singlet | - |
| H-2 (CHCl) | ~4.2-4.4 | triplet or dd | ~6-8 |
| H-3a (CH₂) | ~2.0-2.2 | multiplet | Jgem: ~14-16, Jvic: ~6-8 |
| H-3b (CH₂) | ~1.8-2.0 | multiplet | Jgem: ~14-16, Jvic: ~6-8 |
| H-4 (CH₂) | ~1.4-1.6 | multiplet | ~7 |
| H-5 (CH₂) | ~1.3-1.5 | multiplet | ~7 |
| H-6 (CH₃) | ~0.9 | triplet | ~7 |
Experimental Protocol: Acquiring a 1H NMR Spectrum of this compound
This protocol outlines the key steps for preparing a sample of this compound (a liquid) and acquiring a high-quality 1H NMR spectrum.
1. Sample Preparation: a. Choose a suitable deuterated solvent: Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds.[3] b. Prepare the NMR tube: Use a clean, dry, high-quality 5 mm NMR tube.[9] c. Add the solvent: Using a clean pipette, add approximately 0.6-0.75 mL of the deuterated solvent to the NMR tube.[4] d. Add the sample: Using a micropipette, add approximately 1-2 drops of this compound to the solvent in the NMR tube. e. Add an internal standard (optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added. f. Mix the sample: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Spectrometer Setup and Data Acquisition: a. Insert the sample: Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth using a gauge and insert it into the NMR spectrometer. b. Lock the spectrometer: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[4] c. Shim the magnetic field: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp peaks.[4] d. Tune the probe: Tune the NMR probe to the 1H frequency to ensure optimal signal detection. e. Set acquisition parameters:
- Number of scans: For a reasonably concentrated sample, 8 to 16 scans are typically sufficient for good signal-to-noise.
- Spectral width: A standard spectral width of -2 to 14 ppm is usually adequate.
- Relaxation delay: A delay of 1-2 seconds between scans is generally sufficient for quantitative analysis. f. Acquire the spectrum: Start the data acquisition.
3. Data Processing: a. Fourier transform: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier transform. b. Phase correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode. c. Baseline correction: Correct the baseline to be flat across the spectrum. d. Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃). e. Integration: Integrate the area under each peak to determine the relative number of protons each signal represents. f. Peak picking: Identify the chemical shift of each peak in the spectrum.
Visualizations
Caption: Troubleshooting workflow for NMR peak splitting.
Caption: Diastereotopicity in this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How To [chem.rochester.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. This compound | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Overcoming Racemization in 2-Chlorohexanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chlorohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of this important chiral building block. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem in the synthesis of this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate). In the context of this compound, the stereocenter at the C-2 position is susceptible to inversion under certain reaction conditions. This is problematic because often only one enantiomer of a chiral molecule possesses the desired biological activity or serves as the correct stereoisomer for a specific application in drug development. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects.
Q2: What are the primary synthetic routes to this compound, and which are prone to racemization?
A2: The main synthetic routes include:
-
Hell-Volhard-Zelinsky (HVZ) Reaction: This classical method involves the alpha-halogenation of hexanoic acid. It is highly prone to racemization because it proceeds through a planar enol or acyl bromide enolate intermediate.[1][2][3]
-
Diazotization of (S)- or (R)-2-Aminohexanoic Acid: This method can produce the corresponding enantiomer of this compound with retention of configuration. However, some degree of racemization can occur depending on the reaction conditions.[4]
-
Organocatalytic Alpha-Chlorination: This modern approach utilizes chiral organocatalysts to achieve high enantioselectivity in the chlorination of carboxylic acid derivatives or related compounds. While powerful, it requires careful optimization to prevent racemization of the product.[5][6][7][8]
Q3: What are the key factors that influence racemization during the synthesis of this compound?
A3: Several factors can contribute to racemization:
-
Reaction Temperature: Higher temperatures often provide the energy needed for bond rotation and the formation of planar intermediates, leading to increased racemization.[7]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of racemization.
-
Base/Acid Catalysis: The presence of strong acids or bases can facilitate the formation of achiral enol or enolate intermediates, which are key culprits in racemization.
-
Reaction Time: Prolonged reaction times can increase the exposure of the chiral product to conditions that promote racemization.
-
Nature of the Chlorinating Agent: The reactivity of the chlorinating agent can impact the reaction mechanism and the potential for side reactions that lead to racemization.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during the synthesis of enantiomerically enriched this compound.
| Problem | Potential Cause | Recommended Solution |
| High degree of racemization (low enantiomeric excess) in the Hell-Volhard-Zelinsky (HVZ) reaction. | The reaction proceeds through a planar enol intermediate, which is inherently achiral. | The HVZ reaction is generally not suitable for preparing enantiomerically pure this compound. Consider alternative stereoselective methods such as diazotization of a chiral amino acid or organocatalytic alpha-chlorination. |
| Significant racemization observed during the diazotization of (S)-2-Aminohexanoic acid. | Sub-optimal reaction temperature: Temperatures above 5°C can lead to increased racemization.[4] | Maintain a strict temperature control, ideally between 0-5°C, throughout the addition of sodium nitrite (B80452).[4] |
| Slow addition of sodium nitrite: A rapid addition can cause localized heating and increase the rate of side reactions. | Add the sodium nitrite solution dropwise over a prolonged period (e.g., several hours) with vigorous stirring.[4] | |
| Inefficient removal of nitrogen oxides: Residual nitrogen oxides can contribute to racemization. | After the reaction, thoroughly remove nitrogen oxides by applying a vacuum with stirring.[4] | |
| Low enantioselectivity in organocatalytic alpha-chlorination. | Inappropriate catalyst selection: The chosen chiral catalyst may not be optimal for the hexanoic acid substrate. | Screen a variety of chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids) to identify the most effective one for your specific reaction.[5][7] |
| Sub-optimal reaction temperature: Higher temperatures can decrease the enantioselectivity of the catalyst. | Perform the reaction at lower temperatures (e.g., -30°C to -78°C) to enhance stereocontrol.[7][9] | |
| Incorrect solvent: The solvent can significantly impact the catalyst's performance and the reaction's stereochemical outcome. | Test a range of solvents with varying polarities (e.g., acetone (B3395972), dichloroethane, toluene) to find the optimal medium.[9] | |
| Product racemization during work-up and purification. | Exposure to acidic or basic conditions: The chiral product can racemize if exposed to harsh pH conditions during extraction or chromatography. | Use buffered aqueous solutions for extraction and consider using a neutral stationary phase for chromatography (e.g., silica (B1680970) gel deactivated with a small amount of triethylamine). |
| Elevated temperatures during solvent removal: Heating the product for extended periods can lead to racemization. | Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cool water bath). |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical quantitative data for different methods of synthesizing chiral 2-chloroalkanoic acids. Data for this compound specifically is limited, so data for analogous compounds are included for comparison.
| Synthetic Method | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Diazotization | (S)-Alanine | (S)-2-Chloropropanoic acid | 58-65 | 95.6 | [4] |
| Diazotization | (S)-Valine | (S)-2-Chloro-3-methylbutanoic acid | 65-72 | 97.4 | [4] |
| Organocatalysis | Octanal | (R)-2-Chlorooctanal | 91 | 92 | [9] |
| Organocatalysis | Propanal | (R)-2-Chloropropanal | 85 | 88 | [9] |
| Organocatalysis | Aryl Acetic Acid Ester | α-Chloro Aryl Acetic Acid Ester | up to 71 | up to 99:1 e.r. | [8] |
Experimental Protocols
Detailed Methodology 1: Synthesis of (S)-2-Chloroalkanoic Acids via Diazotization of (S)-Amino Acids
This protocol is adapted from a procedure for the synthesis of (S)-2-Chloropropanoic acid and can be modified for (S)-2-Aminohexanoic acid.[4]
Materials:
-
(S)-2-Aminohexanoic acid
-
5 N Hydrochloric acid
-
Sodium nitrite
-
Deionized water
-
Sodium carbonate
-
Diethyl ether
-
Saturated brine solution
-
Calcium chloride
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (S)-2-Aminohexanoic acid in 5 N hydrochloric acid.
-
Cool the mixture to 0°C in an ice/salt bath.
-
Prepare a pre-cooled solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the amino acid solution over several hours, ensuring the temperature is maintained below 5°C with vigorous stirring.
-
After the addition is complete, allow the reaction to stand overnight at room temperature.
-
To remove dissolved nitrogen oxides, carefully evacuate the flask with stirring until the color of the solution turns from yellowish-brown to pale yellow.
-
Slowly add solid sodium carbonate in small portions to neutralize the excess acid, being careful to control foaming.
-
Extract the reaction mixture with diethyl ether (4 portions).
-
Wash the combined ether layers with saturated brine, and then re-extract the aqueous layer with diethyl ether.
-
Dry the combined ethereal solutions over anhydrous calcium chloride.
-
Remove the ether by distillation at atmospheric pressure.
-
Purify the resulting oily residue by fractional distillation under reduced pressure to obtain (S)-2-Chlorohexanoic acid.
Detailed Methodology 2: Organocatalytic α-Chlorination of Aldehydes (Model for Carboxylic Acid Derivatives)
This protocol is a general representation of the organocatalytic α-chlorination of aldehydes, which can be adapted for derivatives of hexanoic acid (e.g., hexanoyl chloride or a silyl (B83357) ketene (B1206846) acetal).[9]
Materials:
-
Hexanal (B45976) (or a suitable hexanoic acid derivative)
-
Chiral amine catalyst (e.g., (S)-(-)-2-(Diphenylmethyl)pyrrolidine)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., acetone or dichloroethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the chiral amine catalyst and the anhydrous solvent.
-
Cool the solution to the desired low temperature (e.g., -30°C).
-
Add the hexanal substrate to the cooled catalyst solution.
-
In a separate flask, dissolve N-chlorosuccinimide (NCS) in the anhydrous solvent.
-
Slowly add the NCS solution to the reaction mixture over a period of time.
-
Stir the reaction at the low temperature for the required duration, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate).
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched α-chloroaldehyde. This can then be oxidized to the corresponding carboxylic acid.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for 2-halohexanoic acid synthesis.
Caption: Troubleshooting workflow for high racemization.
References
- 1. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 6. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chlorohexanoic Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Chlorohexanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. This guide provides a comparative analysis of three primary methods for its synthesis: the Hell-Volhard-Zelinsky (HVZ) reaction, α-chlorination using trichloroisocyanuric acid (TCICA), and the diazotization of 2-aminohexanoic acid. We present a summary of their performance based on experimental data, detailed protocols, and a visual representation of the synthetic pathways.
Performance Comparison
The selection of a synthetic route for this compound depends on several factors, including desired yield, purity, stereochemical requirements, and scalability. The following table summarizes the quantitative data associated with each of the three prominent methods.
| Parameter | Hell-Volhard-Zelinsky (HVZ) Reaction | α-Chlorination with TCICA | Diazotization of 2-Aminohexanoic Acid |
| Typical Yield | ~85% (for α-bromination of a similar substrate) | 73%[1] | >90% (for a similar substrate, L-alanine)[2] |
| Purity | Variable, requires careful purification | 94.5%[1] | High, with high enantiomeric purity (ee >99%)[2] |
| Reaction Conditions | Harsh: high temperatures (>100°C) and long reaction times[3][4] | Moderate: 130-160°C[5] | Mild: 0-5°C[3] |
| Reagents | Hexanoic acid, chlorine/bromine, phosphorus trihalide (PCl₃/PBr₃) | Hexanoic acid, trichloroisocyanuric acid (TCICA), phosphorus trichloride (B1173362) (PCl₃)[1] | 2-Aminohexanoic acid, sodium nitrite (B80452), hydrochloric acid[3] |
| Stereochemistry | Racemic product | Racemic product | Stereospecific (retention of configuration)[2] |
| Key Advantages | Well-established, versatile for α-halogenation | Good yield and purity, stable and easy-to-handle chlorinating agent | High yield, excellent stereochemical control, mild conditions |
| Key Disadvantages | Harsh conditions, potential for side products, requires corrosive reagents | Exothermic reaction that requires careful control | Starting material may be more expensive, potential for diazonium salt instability |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are the experimental protocols for the three discussed methods.
Hell-Volhard-Zelinsky (HVZ) Reaction
This classical method involves the α-halogenation of a carboxylic acid. The reaction proceeds via the formation of an acyl halide intermediate, which then enolizes to allow for halogenation at the alpha position.[6][7]
-
To a flask equipped with a reflux condenser and a dropping funnel, add hexanoic acid and a catalytic amount of red phosphorus or phosphorus trichloride.
-
Heat the mixture and add chlorine gas or liquid bromine dropwise. The reaction is typically exothermic and requires careful temperature control.
-
After the addition is complete, continue heating the mixture under reflux for several hours to ensure complete conversion. The reaction progress can be monitored by gas chromatography (GC).
-
Cool the reaction mixture and cautiously add water or an alcohol to hydrolyze the intermediate acyl halide.
-
The crude this compound is then purified by distillation under reduced pressure.
α-Chlorination with Trichloroisocyanuric Acid (TCICA)
This method provides a convenient alternative to the traditional HVZ reaction, utilizing a stable and solid chlorinating agent.
Protocol: [1]
-
In a three-necked flask equipped with a condenser, thermometer, and a solid addition funnel, place hexanoic acid and a catalytic amount of phosphorus trichloride.
-
Heat the mixture to 130°C in an oil bath.
-
Slowly add trichloroisocyanuric acid (TCICA) through the addition funnel over a period of 10 minutes while maintaining the temperature. The reaction can be exothermic.
-
After the addition is complete, continue heating the mixture for several hours.
-
Cool the reaction mixture and add diethyl ether to dissolve the product.
-
The excess TCICA is destroyed by the addition of sodium bisulfite.
-
The cyanuric acid by-product is removed by filtration.
-
The ether is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield this compound with a purity of 94.5%.[1]
Diazotization of 2-Aminohexanoic Acid
This method is particularly advantageous for the synthesis of enantiomerically pure this compound, as the reaction proceeds with retention of the stereochemistry of the starting amino acid.[2]
Protocol: (Adapted from the synthesis of L-2-chloropropionic acid)[2]
-
Dissolve 2-aminohexanoic acid in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
The reaction mixture is then extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by distillation to yield highly pure this compound. A patent for a similar reaction using L-alanine reports a yield of over 90% and an enantiomeric excess of 99.1%.[2]
Synthesis Pathways Overview
The logical flow and key transformations of the three synthesis methods are illustrated in the diagram below.
Caption: Synthetic routes to this compound.
References
- 1. youtube.com [youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chlorohexanoic Acid and 2-Bromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-Chlorohexanoic acid and 2-Bromohexanoic acid, two alpha-haloacid building blocks frequently employed in organic synthesis and drug development. The discussion is grounded in fundamental principles of organic chemistry and supported by established trends in reactivity, with protocols for experimental verification.
Introduction
This compound and 2-Bromohexanoic acid are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals. Their utility stems from the presence of a halogen atom at the alpha-position to the carboxylic acid, which allows for a range of chemical transformations, most notably nucleophilic substitution reactions. The choice between the chloro- and bromo- derivative can significantly impact reaction rates and yields, making a clear understanding of their relative reactivity crucial for efficient synthesis design.
Physicochemical and Reactivity Comparison
The primary difference in reactivity between this compound and 2-Bromohexanoic acid in nucleophilic substitution reactions lies in the nature of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group).
| Property | This compound | 2-Bromohexanoic Acid |
| Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁BrO₂ |
| Molecular Weight | 150.60 g/mol [1][2] | 195.05 g/mol [3] |
| pKa | Not experimentally determined; expected to be slightly higher than 2-Bromohexanoic acid | Not experimentally determined; expected to be slightly lower than this compound |
| C-X Bond Strength | Stronger (C-Cl) | Weaker (C-Br) |
| Leaving Group Ability | Good | Excellent |
| Predicted Reactivity in Sₙ2 Reactions | Less Reactive | More Reactive |
Key Reactivity Insights:
-
Leaving Group Ability: The rate of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is because the larger atomic size of bromine allows for the negative charge to be dispersed over a greater volume, leading to a more stable anion.
-
Carbon-Halogen Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond. This weaker bond requires less energy to break, contributing to the faster reaction rate of 2-bromohexanoic acid in nucleophilic substitution reactions.
-
Acidity (pKa): The pKa of an alpha-haloacid is influenced by the electron-withdrawing inductive effect of the halogen. Both chlorine and bromine are electron-withdrawing, which increases the acidity of the carboxylic acid compared to hexanoic acid. Due to the higher electronegativity of chlorine, it is anticipated that this compound will have a slightly lower pKa (be a slightly stronger acid) than 2-bromohexanoic acid, though this effect is generally less pronounced than the leaving group ability in determining the rate of nucleophilic substitution at the alpha-carbon.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 2-Bromohexanoic acid, the following experimental protocols can be employed.
Protocol 1: Comparative Nucleophilic Substitution with an Amine
This protocol outlines a method to compare the relative rates of reaction of the two haloacids with a model amine, benzylamine (B48309), via a nucleophilic substitution reaction.
Objective: To monitor the rate of formation of 2-(benzylamino)hexanoic acid from this compound and 2-bromohexanoic acid under identical conditions.
Materials:
-
This compound
-
2-Bromohexanoic acid
-
Benzylamine
-
Sodium bicarbonate
-
Acetonitrile (solvent)
-
High-Performance Liquid Chromatography (HPLC) system
-
Thermostatted reaction vessel
Procedure:
-
Prepare 0.1 M stock solutions of this compound, 2-bromohexanoic acid, and benzylamine in acetonitrile.
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), combine 10 mL of the this compound stock solution and 10 mL of a 0.2 M sodium bicarbonate solution (to act as a base).
-
Initiate the reaction by adding 10 mL of the benzylamine stock solution.
-
Immediately withdraw a 100 µL aliquot, quench it with an equal volume of 0.1 M HCl, and dilute for HPLC analysis. This is the t=0 time point.
-
Withdraw and quench aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the product, 2-(benzylamino)hexanoic acid, and the remaining this compound.
-
Repeat the experiment using 2-bromohexanoic acid under the exact same conditions.
-
Plot the concentration of the product versus time for both reactions to compare their initial rates.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) for each haloacid.
Objective: To accurately measure the pKa of this compound and 2-bromohexanoic acid.
Materials:
-
This compound
-
2-Bromohexanoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve. The pKa is the pH at half the equivalence point volume.
-
Repeat the procedure for 2-bromohexanoic acid.
Visualizing Reactivity Factors
The following diagrams illustrate the key concepts governing the reactivity of these two compounds.
Caption: Factors influencing the Sₙ2 reactivity of 2-halohexanoic acids.
Caption: Workflow for comparing the reaction rates of 2-halohexanoic acids.
Conclusion
Based on established principles of organic chemistry, 2-Bromohexanoic acid is expected to be significantly more reactive than this compound in nucleophilic substitution reactions . This is primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion, as well as the weaker carbon-bromine bond. For synthetic applications where a rapid and efficient nucleophilic substitution at the alpha-position is desired, 2-bromohexanoic acid would be the preferred reagent. While this compound is less reactive, it may be a suitable, more cost-effective alternative in situations where slower reaction kinetics are acceptable or desirable. The provided experimental protocols offer a framework for quantifying these reactivity differences and determining the precise pKa values for these important synthetic building blocks.
References
A Spectroscopic Showdown: Unraveling the Isomers of 2-Chlorohexanoic Acid
A detailed comparative analysis of the spectroscopic signatures of 2-chlorohexanoic acid and its positional isomers, providing researchers and drug development professionals with critical data for identification and characterization.
In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide offers an in-depth spectroscopic comparison of this compound and its isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the subtle yet significant differences in their spectroscopic fingerprints is crucial for researchers working with these compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for the positional isomers of chlorohexanoic acid. These values provide a quantitative basis for distinguishing between these closely related molecules.
| Isomer | Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Key Data | 4.28 (t, 1H, CH-Cl) | 175.5 (C=O), 61.5 (CH-Cl) | 2960 (br, O-H), 1715 (s, C=O), 750 (s, C-Cl) | 150/152 (M+), 115, 87, 73, 45 |
| 3-Chlorohexanoic acid | Key Data | 4.45 (m, 1H, CH-Cl) | 176.0 (C=O), 58.0 (CH-Cl) | 2965 (br, O-H), 1710 (s, C=O), 730 (s, C-Cl) | 150/152 (M+), 115, 101, 73, 61, 45 |
| 4-Chlorohexanoic acid | Key Data | 4.10 (m, 1H, CH-Cl) | 179.5 (C=O), 60.2 (CH-Cl) | 2950 (br, O-H), 1712 (s, C=O), 745 (s, C-Cl) | 150/152 (M+), 115, 85, 73, 55, 45 |
| 5-Chlorohexanoic acid | Key Data | 3.98 (m, 1H, CH-Cl) | 179.8 (C=O), 63.5 (CH-Cl) | 2940 (br, O-H), 1714 (s, C=O), 725 (s, C-Cl) | 150/152 (M+), 115, 99, 73, 45 |
| 6-Chlorohexanoic acid | Key Data | 3.54 (t, 2H, CH₂-Cl) | 179.4 (C=O), 44.8 (CH₂-Cl) | 2945 (br, O-H), 1711 (s, C=O), 728 (s, C-Cl) | 150/152 (M+), 115, 114, 73, 45 |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of chlorohexanoic acid isomers.
Caption: General workflow for the spectroscopic analysis of chlorohexanoic acid isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the chlorohexanoic acid isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and performing baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: As the chlorohexanoic acid isomers are liquids at room temperature, the spectra are acquired using the neat liquid technique. Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded salt plates in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands for the O-H, C-H, C=O, and C-Cl functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the chlorohexanoic acid isomer (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the chlorohexanoic acid isomer. Examine the mass spectrum of this peak to determine the molecular ion (M+) and the characteristic fragmentation pattern. Note the isotopic pattern of the molecular ion due to the presence of chlorine.
A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the efficacy of different types of chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of 2-Chlorohexanoic acid, a chiral carboxylic acid. The information presented is based on established principles of chiral chromatography and supported by experimental data for structurally similar compounds, such as 2-chloropropionic acid and other acidic molecules.
Comparison of Chiral Column Performance
The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Based on the chemical properties of this compound—an aliphatic carboxylic acid—three primary types of chiral columns are recommended for consideration: polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange columns. The following table summarizes the anticipated performance of these columns for the target analyte, drawing on data from separations of analogous compounds.
| Chiral Column Type | Chiral Stationary Phase (CSP) | Example Column | Typical Mobile Phase | Anticipated Performance for this compound |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | Normal Phase: n-Hexane/Ethanol/Methanol (50:5:45 v/v/v) (after derivatization) | Good selectivity is often observed for carboxylic acids, though derivatization may be necessary to enhance interaction with the CSP and improve chromatographic performance. The use of an acidic modifier like trifluoroacetic acid (TFA) is crucial for good peak shape and resolution of the underivatized acid.[1] |
| Macrocyclic Glycopeptide-Based | Teicoplanin | Chirobiotic™ T | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v) | These columns are versatile and can operate in multiple modes (reversed-phase, normal-phase, polar organic, and polar ionic).[2][3] The polar ionic mode is particularly well-suited for acidic compounds and is compatible with mass spectrometry. |
| Anion-Exchange | Quinine or Quinidine derivatives | CHIRALPAK® QN-AX / QD-AX | Non-aqueous: Methanol/Acetonitrile (50:50 v/v) with acidic and basic additives | These columns are specifically designed for the enantioseparation of acidic compounds. The separation mechanism is based on ionic interactions between the acidic analyte and the basic chiral selector on the stationary phase. |
| Cyclodextrin-Based | Derivatized β-cyclodextrin | CYCLOBOND™ | Reversed-Phase: Aqueous buffer/Organic modifier (e.g., Acetonitrile) | The inclusion of the hydrophobic portion of the analyte into the cyclodextrin (B1172386) cavity is the primary mechanism for chiral recognition. This type of column is often used in reversed-phase mode. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting separation methods. Below are representative methodologies for each of the discussed chiral column types, based on successful separations of structurally related carboxylic acids.
Polysaccharide-Based Column (with derivatization)
This protocol is based on the separation of 2-chloropropionic acid after derivatization with 1-naphthylamine (B1663977).[1]
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Methanol/Ethanol (50:45:5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 224 nm
-
Sample Preparation:
-
React this compound with 1-naphthylamine to form the corresponding amide.
-
Dissolve the resulting derivative in the mobile phase.
-
-
Injection Volume: 10 µL
Macrocyclic Glycopeptide-Based Column
This protocol is a general starting point for acidic compounds on a teicoplanin-based CSP in polar ionic mode.
-
Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.02/0.01 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm), as this compound has a weak chromophore, or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Injection Volume: 10 µL
Anion-Exchange Column
This protocol is a general starting point for acidic compounds on a quinine-based CSP.
-
Column: CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Acetonitrile (50:50 v/v) containing 30 mM formic acid and 15 mM ammonium (B1175870) hydroxide.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm) or MS.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Injection Volume: 5 µL
Workflow for Chiral Column Screening and Method Optimization
The following diagram illustrates a logical approach to screening and optimizing the separation of this compound. This systematic approach ensures a thorough evaluation of each column type, leading to the selection of the most effective method for the enantioselective separation.
Conclusion
The successful enantioseparation of this compound is achievable with careful selection of the chiral stationary phase and optimization of the mobile phase conditions. Polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange columns all present viable options. For initial screening, a macrocyclic glycopeptide column such as the Chirobiotic™ T is recommended due to its versatility across multiple mobile phase modes. If separation is not achieved, polysaccharide or anion-exchange columns should be evaluated. The addition of an acidic modifier to the mobile phase is generally necessary for achieving good peak shape and resolution for this acidic analyte in normal phase and some polar organic modes. The provided workflow offers a systematic approach to developing a robust and reliable chiral separation method for this compound.
References
Comparative Analysis of 2-Chlorohexanoic Acid vs. 3-Chlorohexanoic Acid: A Guide for Researchers
This guide provides a detailed comparative analysis of 2-chlorohexanoic acid and 3-chlorohexanoic acid, focusing on their physicochemical properties, predicted biological activities, and relevant experimental protocols. Due to the limited direct comparative data in published literature, this analysis is built upon established principles of organic chemistry and data from analogous compounds to provide a predictive comparison for researchers, scientists, and drug development professionals.
Physicochemical Properties
The position of the chlorine atom on the hexanoic acid backbone significantly influences its electronic properties, primarily due to the inductive effect. This effect alters the acidity and reactivity of the molecule.
Acidity (pKa)
The primary differentiator between the two isomers is their predicted acidity. The chlorine atom is an electronegative, electron-withdrawing group. Through the inductive effect, it pulls electron density away from the carboxylate group.[1][2] This stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, making the parent acid stronger (i.e., having a lower pKa).
The strength of the inductive effect diminishes with distance.[1][2] Therefore, with the chlorine atom at the C-2 (alpha) position, its electron-withdrawing influence on the carboxyl group is more pronounced than when it is at the C-3 (beta) position.
This leads to the following prediction: This compound is a stronger acid (lower pKa) than 3-chlorohexanoic acid.
Comparative Data Summary
The following table summarizes the known and predicted physicochemical properties of the two isomers.
| Property | This compound | 3-Chlorohexanoic Acid | Rationale for Difference |
| Molecular Formula | C₆H₁₁ClO₂[3][4][5][6] | C₆H₁₁ClO₂[7] | Isomers |
| Molecular Weight | 150.60 g/mol [3][5] | 150.60 g/mol [7] | Isomers |
| Predicted pKa | ~2.9 | ~4.1 | The inductive effect of the chlorine atom is stronger at the C-2 position, stabilizing the conjugate base more effectively.[1][2] |
| Boiling Point | 122-128 °C @ 17 Torr[3] | Not available | Positional differences may slightly alter intermolecular forces, but a significant difference is not expected. |
| LogP (Predicted) | 1.87 - 2.2[3][5] | 1.6[7] | The C-2 isomer may be slightly more lipophilic. |
Predicted Biological Activity and Toxicology
While specific toxicological data for these exact compounds are sparse, the biological activity of short-chain chlorinated fatty acids is an area of active research. They can act as metabolic disruptors or mimics of endogenous fatty acids.
-
Toxicity: Chlorinated fatty acids, particularly alpha-chloro fatty acids like the 2-chloro isomer, are known to be produced during inflammation and have been linked to pro-inflammatory effects and toxicity.[8] Studies on related compounds suggest potential for nephrotoxicity and testicular toxicity.[9][10] 2-chloro-fatty acids have been shown to induce apoptosis in monocytes.[11] The reactivity of the C-Cl bond at the alpha position makes this compound a more likely candidate for alkylating biological nucleophiles, potentially leading to higher cytotoxicity compared to the 3-chloro isomer.
-
Metabolism: These compounds may be metabolized through pathways similar to endogenous fatty acids, but the presence of the chlorine atom can lead to the formation of reactive intermediates.
-
Mechanism of Action: A plausible mechanism of toxicity for this compound involves its ability to act as an alkylating agent, covalently modifying proteins or nucleic acids, leading to cellular dysfunction and apoptosis.
Experimental Protocols
To empirically determine the comparative properties of these two compounds, the following experimental protocols are proposed.
Synthesis and Purification Workflow
A general workflow for the synthesis, purification, and characterization of the target compounds is outlined below.
Protocol: Synthesis of this compound
The Hell-Volhard-Zelinsky reaction is the classic method for the α-halogenation of carboxylic acids.[12][13][14]
-
Materials: Hexanoic acid, red phosphorus (or catalytic PBr₃), bromine (Br₂), water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine hexanoic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently.
-
Slowly add bromine (1 molar equivalent) from the dropping funnel. The reaction is exothermic and will produce HBr gas.
-
After the addition is complete, reflux the mixture until the red color of bromine disappears.[15]
-
Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol: Comparative Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17]
-
Objective: To determine the relative cytotoxicity (IC₅₀ values) of this compound and 3-chlorohexanoic acid on a relevant cell line (e.g., HEK293, HepG2).
-
Materials: Selected cell line, cell culture medium, 96-well plates, 2- and 3-chlorohexanoic acid, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).[18]
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of both chlorinated hexanoic acid isomers in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][19] Live cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[18][19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16][18]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17][19]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value for each isomer.
-
Conclusion
Based on fundamental chemical principles, this compound is predicted to be a stronger acid and potentially more biologically reactive and cytotoxic than its 3-chloro isomer due to the proximity of the electron-withdrawing chlorine atom to the carboxylic acid functional group. The provided experimental protocols offer a framework for the empirical validation of these predictions, enabling a comprehensive understanding of their structure-activity relationship for applications in chemical biology and drug development.
References
- 1. 6.4. Acid strength and pKa | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS#:29671-30-5 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chlorohexanoic acid | C6H11ClO2 | CID 20274072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chlorinated lipids and fatty acids: an emerging role in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Monochloropanol Fatty Acid Esters and Their Acute Oral Toxicities in Swiss Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. byjus.com [byjus.com]
- 15. Hell-Volhard-Zelinsky Reaction - ACS Community [communities.acs.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 2-Chlorohexanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of halogenated fatty acids and their derivatives is a burgeoning field in biomedical research, with potential applications ranging from anti-inflammatory to anticancer therapies. Among these, 2-Chlorohexanoic acid and its derivatives represent a class of compounds with underexplored biological activities. This guide provides a comparative overview of the known biological effects of derivatives structurally related to this compound, supported by available experimental data. Due to a scarcity of direct research on a homologous series of this compound derivatives, this guide draws comparisons from structurally similar compounds to infer potential activities and guide future research.
Cytotoxicity Profile of Structurally Related Chloro-Fatty Acid Esters
Fatty acid esters of 2-chloro-1,3-propanediol (B29967) (2-MCPD) are structurally analogous to esters of this compound and have been studied for their cytotoxic effects. Research indicates that the cytotoxicity of these esters is linked to their hydrolysis within cells, leading to the release of the parent fatty acid, which can then induce apoptosis.
A study on human intestinal Caco-2 cells revealed that while free 2-MCPD was not toxic up to 1 mM, its fatty acid esters demonstrated a slight decrease in cellular viability at concentrations above 10 µM[1][2]. This effect was correlated with the induction of caspase activity, suggesting an apoptotic mechanism driven by the liberated fatty acids[1].
Table 1: Cytotoxicity of 2-MCPD Fatty Acid Esters against Caco-2 Cells
| Compound | Concentration | Observation | Reference |
| 2-MCPD | Up to 1 mM | Not toxic | [1] |
| 3-MCPD | Up to 1 mM | Not toxic | [1] |
| 2-MCPD and 3-MCPD fatty acid esters | > 10 µM | Slight decrease in cellular viability | [1][2] |
Anticancer Potential of Thiazolidinone Derivatives Containing a 2-Chloro-Propenylidene Moiety
While not direct derivatives of this compound, hybrid molecules containing a 2-chloro-propenylidene fragment attached to a thiazolidinone core have demonstrated significant anticancer activity. These findings suggest that the incorporation of a short, chlorinated acyl-like group can be a viable strategy for developing potent anticancer agents.
A study on a series of these compounds revealed that their anticancer activity is dependent on the substituents on the thiazolidinone ring. The most potent compounds inhibited the growth of various cancer cell lines at submicromolar to micromolar concentrations[3].
Table 2: Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone Derivatives (Mean GI50/TGI/LC50 in µM)
| Compound ID | Leukemia (MOLT-4) GI50 | Colon Cancer (SW-620) GI50 | CNS Cancer (SF-539) GI50 | Melanoma (SK-MEL-5) GI50 | Reference |
| 2f | 2.80 | 2.80 | 2.80 | 2.80 | [3] |
| 2h | < 0.01-0.02 | < 0.01-0.02 | < 0.01-0.02 | < 0.01-0.02 | [3] |
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC50: Concentration for 50% cell killing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of the discussed compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caspase Activity Assay
This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compounds, harvest, and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific caspase substrate conjugated to a fluorophore or a chromophore (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify caspase activity based on the signal intensity and normalize it to the protein concentration.
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Experimental workflow for assessing the biological activity of this compound derivatives.
Caption: Postulated signaling pathway for apoptosis induction by this compound derivative esters.
References
- 1. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-Chlorohexanoic Acid: A Comparative Review of Its Applications in Research and Development
For Immediate Release
Shanghai, China – December 22, 2025 – 2-Chlorohexanoic acid, a halogenated carboxylic acid, is emerging as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive literature review of its applications, offering a comparative analysis of its performance with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound (CAS No: 29671-30-5) is a chiral molecule with the chemical formula C6H11ClO2 and a molecular weight of 150.60 g/mol .[1][2] Its structure, featuring a chlorine atom at the alpha-position to the carboxylic acid, provides a reactive handle for various chemical transformations.
| Property | Value |
| Molecular Formula | C6H11ClO2 |
| Molecular Weight | 150.60 g/mol |
| CAS Number | 29671-30-5 |
| LogP | 1.89 (Predicted)[3] |
| Boiling Point | 122-128 °C @ 17 Torr[3] |
| Density | 1.100 g/cm³ @ 25 °C[3] |
Synthesis of this compound
A common method for the synthesis of α-chloroalkanoic acids like this compound is through the diazotization of the corresponding α-amino acid.[4] This method, when applied to natural amino acids, can yield enantiomerically enriched 2-chloroalkanoic acids. The process involves the slow addition of an aqueous solution of sodium nitrite (B80452) to a solution of the amino acid in hydrochloric acid.[4] A modified workup procedure, including the careful removal of nitrogen oxides, can lead to increased yields.[4]
Applications as a Chemical Intermediate
This compound serves as a valuable precursor for a variety of downstream products. Its reactivity allows for the synthesis of esters, amides, and other derivatives. For instance, it can be converted to its methyl or ethyl esters (methyl 2-chlorohexanoate and ethyl 2-chlorohexanoate, respectively) or its acid chloride (2-chlorohexanoyl chloride).[5] These derivatives can then be used in further synthetic steps to build more complex molecules.
Below is a workflow illustrating the role of this compound as a chemical intermediate.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of histone deacetylase 8 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2-Chlorohexanoic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 2-Chlorohexanoic acid is of paramount importance for the reliability of experimental results and the quality of the final product. This guide provides an objective comparison of common analytical techniques for assessing the purity of this compound, supported by illustrative experimental data.
Understanding Potential Impurities
The purity assessment of this compound should be guided by an understanding of its synthesis and potential byproducts. A common route to this compound is the Hell-Volhard-Zelinsky reaction, starting from hexanoic acid. Potential impurities could include:
-
Unreacted starting material: Hexanoic acid.
-
Over-halogenated species: Dichlorohexanoic acids.
-
Positional isomers: Other chloro-substituted hexanoic acids.
-
Residual reagents and solvents from the synthesis and purification process.
A multi-faceted analytical approach is therefore essential for a comprehensive purity profile.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method depends on the specific information required, such as the identification and quantification of impurities, confirmation of the chemical structure, and determination of the overall assay. This section compares three primary chromatographic and spectroscopic methods alongside a classic titrimetric analysis.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the analysis of a synthesized batch of this compound using four different analytical techniques.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.2 | ~0.01% | ~0.05% | High sensitivity and specificity for volatile impurities; provides structural information of impurities. | Requires derivatization for the carboxylic acid; potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC-UV) | 99.1 | ~0.02% | ~0.08% | Suitable for non-volatile impurities; robust and reproducible. | Lower sensitivity than GC-MS; requires a chromophore for UV detection (derivatization may be needed for enhanced sensitivity). |
| Quantitative ¹H NMR (qNMR) | 98.9 | ~0.1% | ~0.5% | Provides an absolute measure of purity without the need for a specific reference standard of the analyte; gives structural confirmation. | Lower sensitivity compared to chromatographic methods; overlapping signals can complicate quantification. |
| Titration | 99.5 (as total acidity) | N/A | N/A | High precision and accuracy for determining total acid content; inexpensive and straightforward. | Non-specific; does not distinguish between the target analyte and other acidic impurities. |
Experimental Workflows and Logical Relationships
A comprehensive purity assessment of synthesized this compound involves a logical sequence of analytical techniques to gain a complete understanding of the sample's composition.
Safety Operating Guide
Proper Disposal of 2-Chlorohexanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chlorohexanoic acid, a halogenated carboxylic acid.
Proper management of this compound is critical due to its hazardous properties. As a chlorinated organic acid, it requires disposal as a regulated hazardous waste. Adherence to these protocols will minimize risks to personnel and the environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat or chemical-resistant apron
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Hazard Data (Based on Analogous Compounds)
The following table summarizes key hazard information based on structurally similar chemicals. This data should be used as a guideline for safe handling and disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Irritation | Corrosion | Danger | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Aquatic Hazard | Environment | Warning | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow hazardous waste regulations. On-site treatment such as neutralization may be permissible under specific institutional and local regulations, but the primary and recommended method is disposal via a licensed hazardous waste management company.
1. Waste Segregation and Collection:
-
Designate a specific waste container for this compound and other halogenated organic acid wastes.
-
Never mix this waste with non-halogenated organic waste, inorganic acids, bases, or other incompatible materials.[1] Mixing can lead to dangerous reactions and complicates the disposal process.
-
The container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or other corrosive-resistant plastic. Do not use metal containers.
2. Container Labeling:
-
Immediately label the waste container with the words "HAZARDOUS WASTE."
-
Clearly identify the contents, including the full chemical name: "this compound." Do not use abbreviations.
-
Indicate the approximate concentration and volume.
-
Include the date when the first waste was added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure secondary containment is used to capture any potential leaks. A plastic tub or tray is suitable for this purpose.
-
Keep the container closed at all times, except when adding waste.
4. Disposal Request:
-
Once the container is full (do not exceed 90% capacity to allow for expansion) or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. This is a violation of environmental regulations and can cause damage to plumbing and ecosystems.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small, manageable spills, and while wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with a mild soap and water solution.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chlorohexanoic acid
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Chlorohexanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Core Safety Principles:
-
Hazard Awareness: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle it with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning any procedure.[2] All personnel should be familiar with their locations and operation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on general principles of chemical safety and data for similar compounds.
| Body Part | Protection | Recommended Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over the goggles to protect against splashes.[2] |
| Skin/Body | Chemical-Resistant Gloves and Lab Coat/Apron | Gloves: Nitrile or neoprene gloves are recommended for handling organic acids.[3][4] Given the lack of specific breakthrough time data for this compound, it is advisable to double-glove and change gloves frequently, especially if contamination is suspected. Clothing: A chemical-resistant lab coat or apron should be worn to protect against splashes.[2] |
| Respiratory | NIOSH-Approved Respirator | In situations where ventilation is inadequate or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3] |
Note: The information on glove resistance is based on data for similar chemicals. It is crucial to inspect gloves for any signs of degradation or permeation and to change them immediately if compromised.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including glassware, reagents, and waste containers.
-
Verify that safety equipment (eyewash, safety shower, spill kit) is accessible.
-
-
Donning PPE:
-
Put on a lab coat or apron.
-
Don safety goggles and a face shield.
-
Wear two pairs of nitrile or neoprene gloves.
-
-
Handling this compound:
-
Carefully open the container, avoiding splashes or creating aerosols.
-
Dispense the required amount of the acid slowly and carefully.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Securely close the this compound container.
-
Decontaminate any surfaces that may have come into contact with the acid.
-
Properly dispose of any contaminated disposable materials (e.g., pipette tips) in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat/apron, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Use containers that are compatible with acidic and chlorinated waste.
-
Do not overfill waste containers; fill to a maximum of 80% capacity to allow for vapor expansion.
-
-
Neutralization (for small spills or specific procedures):
-
Small amounts of diluted this compound can be neutralized.
-
Slowly add the acidic solution to a larger volume of a weak base solution (e.g., sodium bicarbonate) with stirring.
-
Monitor the pH to ensure it is within the acceptable range for drain disposal (typically between 6 and 8), according to institutional and local regulations.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Workflow for PPE Selection and Use
Caption: Workflow for PPE selection, use, and disposal when handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
